Product packaging for Zinc triphosphate(Cat. No.:CAS No. 100576-21-4)

Zinc triphosphate

Cat. No.: B12731963
CAS No.: 100576-21-4
M. Wt: 832.7 g/mol
InChI Key: NKCMAJJSYIFCHC-UHFFFAOYSA-D
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Description

Zinc triphosphate is an anticorrosive pigment studied for its application in protective coatings and paints . Its research value lies in its role as a non-toxic alternative for corrosion inhibition. In industrial research, it is incorporated into paint films formulated with various resins, such as alkyd and epoxy-polyamide systems, to evaluate its performance in protecting substrates like steel . The mechanism of corrosion inhibition involves the formation of a protective layer on the metal surface, which acts as a barrier against corrosive elements. Studies evaluating its efficacy through electrochemical behavior, salt-spray tests, and humidity chambers have demonstrated its excellent protective performance, particularly in alkyd resin systems . Zinc is an essential element with well-documented roles in enzyme function, protein synthesis, and cellular signaling . This product, this compound, is designated for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, nor for human or animal use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula O20P6Zn5 B12731963 Zinc triphosphate CAS No. 100576-21-4

Properties

CAS No.

100576-21-4

Molecular Formula

O20P6Zn5

Molecular Weight

832.7 g/mol

IUPAC Name

pentazinc;[oxido(phosphonatooxy)phosphoryl] phosphate

InChI

InChI=1S/2H5O10P3.5Zn/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;;;;;/h2*(H,7,8)(H2,1,2,3)(H2,4,5,6);;;;;/q;;5*+2/p-10

InChI Key

NKCMAJJSYIFCHC-UHFFFAOYSA-D

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[O-]P(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2].[Zn+2].[Zn+2].[Zn+2]

Origin of Product

United States

Synthetic Methodologies for Zinc Triphosphate and Analogous Compounds

Solution-Phase Precipitation Techniques

Solution-phase precipitation is a widely employed strategy for the synthesis of zinc triphosphate, offering control over the final product's characteristics through the manipulation of reaction conditions. ontosight.ai This category encompasses conventional precipitation, hydrothermal and sonochemical methods, as well as template-assisted fabrication.

Conventional Controlled Precipitation Protocols

Conventional controlled precipitation is a straightforward and common method for producing this compound. austinpublishinggroup.comaustinpublishinggroup.com This technique typically involves the reaction of a soluble zinc salt with a phosphate (B84403) source in an aqueous medium. ijirse.in

A general procedure involves preparing separate aqueous solutions of a zinc salt, such as zinc chloride (ZnCl₂) or zinc acetate (B1210297), and a phosphate precursor, like potassium dihydrogen phosphate (KH₂PO₄) or disodium (B8443419) phosphate (Na₂HPO₄). austinpublishinggroup.comaustinpublishinggroup.comacs.org The phosphate solution is then added dropwise to the zinc salt solution under constant stirring. austinpublishinggroup.com The formation of a white precipitate of this compound indicates the progression of the reaction. austinpublishinggroup.com The pH of the reaction mixture is a critical parameter and is often adjusted to a specific value, for instance, around 3.0, using a base like ammonia (B1221849) solution, to facilitate the precipitation of the desired zinc phosphate phase. austinpublishinggroup.comaustinpublishinggroup.com

The net ionic equation for the precipitation of this compound from an aqueous solution is: 3Zn²⁺(aq) + 2PO₄³⁻(aq) → Zn₃(PO₄)₂(s) brainly.com

The reaction temperature and time are also controlled to ensure complete reaction and to influence the properties of the final product. austinpublishinggroup.com For instance, the reaction might be allowed to proceed for a specific duration, such as 60 minutes, at room temperature. austinpublishinggroup.com Following precipitation, the product is separated from the solution by filtration, washed to remove any unreacted precursors and byproducts, and then dried. ijirse.insmolecule.com

Some protocols may employ different starting materials, such as zinc oxide (ZnO) or zinc carbonate (ZnCO₃) reacted with phosphoric acid (H₃PO₄). smolecule.com The mixture is heated to facilitate the reaction, and upon cooling, this compound precipitates out. smolecule.com Another variation involves using zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O) and diammonium hydrogen phosphate ((NH₄)₂HPO₄) as precursors. jca.edu.vnnih.gov

The characteristics of the this compound, such as its crystalline phase and particle size, can be influenced by the specific precursors and reaction conditions used. For example, using zinc acetate and orthophosphoric acid can yield monoclinic Zn₃(PO₄)₂ nanoparticles. ijirse.in

Hydrothermal Synthesis Approaches

Hydrothermal synthesis is a versatile method for producing crystalline materials, including various forms of zinc phosphate, from aqueous solutions under elevated temperature and pressure. rsc.orgscirp.org This technique facilitates the formation of well-defined crystal structures and can be used to create novel layered or open-framework zinc phosphate compounds. rsc.org

In a typical hydrothermal synthesis of a zinc phosphate material, a mixture of a zinc source, a phosphate source, and often a structure-directing agent or template is sealed in an autoclave and heated. rsc.org For example, a layered zinc phosphate has been synthesized hydrothermally from a mixture of zinc acetate dihydrate, phosphoric acid, and triethylenetetramine (B94423) as a structure-directing agent in distilled water. rsc.org The molar composition of the initial mixture is carefully controlled to guide the formation of the desired product. rsc.org

The reaction temperature is a critical parameter in hydrothermal synthesis. For instance, in the synthesis of a specific zinc phosphate, the reaction was carried out at 105°C. ajol.info The duration of the hydrothermal treatment also plays a significant role in the crystallization process.

Hydrothermal methods can be combined with other techniques, such as the sol-gel process, to yield metal-substituted zinc phosphate zeolites. mdpi.com This approach involves preparing a sol from the precursors, which then transforms into a gel that is subsequently treated hydrothermally. mdpi.com This combined method can lead to products with uniform mixing and without impurities at lower reaction temperatures compared to other phosphate synthesis methods. mdpi.com

The products of hydrothermal synthesis are often characterized by unique structural features. For example, layered zinc phosphates can be formed where macroanionic sheets are held together by hydrogen bonding. rsc.org The use of chiral metal complexes as templates in hydrothermal synthesis can even lead to the formation of chiral zinc phosphate structures. acs.org

Table 1: Comparison of Hydrothermal Synthesis Parameters for Zinc Phosphates
Parameter[Zn₂(HPO₄)₃]²⁻[(C₆N₄H₂₂)₀.₅]²⁺ rsc.orgMetallo-ligand based Zinc Phosphate ajol.infoMetal-substituted Zinc Phosphate Zeolites mdpi.com
Zinc Source Zinc acetate dihydrateMetallo-ligand [ZnL₂Ph(NH₃)₂(H₂O)₂]Zinc acetate or zinc chloride
Phosphate Source Phosphoric acidortho-phosphoric acidPhosphorous acid
Structure-Directing Agent/Template TriethylenetetramineNot specified1,2-propanediamine or trielenediamine
Solvent Distilled waterNot specifiedIsobutanol or isopropanol
Reaction Temperature Not specified105°CLower than other phosphate synthesis methods
Key Feature Layered structure with macroanionic sheetsFormation of colorless crystalsOpen-framework EDI topology with antiferromagnetic properties

Sonochemical Synthesis and Acoustic Cavitation Effects

Sonochemical synthesis utilizes the energy of high-frequency ultrasound to induce chemical reactions and materials formation. This method has been effectively applied to the synthesis of this compound, often resulting in nanoparticles with controlled size and morphology. austinpublishinggroup.comresearchgate.net The primary phenomenon driving sonochemical reactions is acoustic cavitation. austinpublishinggroup.com

Acoustic cavitation is the formation, growth, and implosive collapse of microscopic vapor bubbles in a liquid subjected to ultrasonic irradiation. austinpublishinggroup.com The collapse of these bubbles creates localized hot spots with extremely high temperatures (around 5000–10000 K) and pressures (approximately 1000–2000 atm). austinpublishinggroup.com These extreme conditions can activate reactant molecules and generate free radicals, thereby accelerating the reaction rate. austinpublishinggroup.com

In a typical sonochemical synthesis of this compound, aqueous solutions of a zinc salt (e.g., zinc chloride) and a phosphate source (e.g., potassium dihydrogen phosphate) are mixed in the presence of ultrasonic irradiation. austinpublishinggroup.com The ultrasound is often applied in cycles (e.g., 5 seconds on, 5 seconds off) to control the reaction. austinpublishinggroup.com The pH of the mixture is adjusted, typically to around 3.0 with an ammonia solution, to induce the precipitation of this compound nanoparticles. austinpublishinggroup.com

One of the significant advantages of the sonochemical method is the drastic reduction in reaction time compared to conventional precipitation methods. austinpublishinggroup.com For instance, a reaction that takes 60 minutes by conventional means can be completed in as little as 10-15 minutes using sonochemistry. austinpublishinggroup.com This method also leads to a higher reaction yield. austinpublishinggroup.com

Furthermore, sonochemical synthesis has a profound effect on the physical characteristics of the resulting this compound. The acoustic cavitation promotes the formation of smaller and more uniform particles. austinpublishinggroup.comresearchgate.net Studies have shown that sonochemically synthesized this compound has a smaller average particle size (e.g., 110.3 nm) compared to that produced by conventional methods (e.g., 214.9 nm). austinpublishinggroup.com The crystal size can also be influenced, and sonication can lead to higher crystallinity. austinpublishinggroup.com The morphology of the particles can also be altered; for example, from plate-like structures in conventional synthesis to hexagonal-type structures in sonochemical synthesis. austinpublishinggroup.com

The efficiency of the sonochemical process can be influenced by factors such as the frequency and power of the ultrasound, as well as the presence of surfactants. acs.org The method is considered to be energy-efficient, saving a significant amount of energy compared to conventional synthesis. austinpublishinggroup.com

Table 2: Comparison of Conventional and Sonochemical Synthesis of Zinc Phosphate austinpublishinggroup.com
ParameterConventional Method (NUS)Sonochemical Method (US)
Reactants Zinc chloride, Potassium dihydrogen phosphateZinc chloride, Potassium dihydrogen phosphate
Precipitating Agent 25% Ammonia solution25% Ammonia solution
Reaction Time 60 minutes10-15 minutes
Yield 95.50 ± 0.58%97.50 ± 0.43%
Average Particle Size 214.9 nm110.3 nm
Crystal Size 32.1 ± 3.9 nm34.9 ± 1.6 nm
Crystallinity 36.19 ± 1.8%45.94 ± 0.6%
Particle Morphology Plate-likeHexagonal-type
Energy Requirement HigherSignificantly lower (saves >80%)

Template-Assisted Fabrication Methods

Template-assisted fabrication is a strategic approach to control the size, shape, and morphology of this compound nanoparticles. This method utilizes either "hard" or "soft" templates to direct the formation of the desired nanostructures. acs.org

Hard templates, such as polymeric or inorganic particles, provide a rigid framework around which the material is formed. acs.org The final product replicates the shape and size of the template. However, the removal of hard templates can be complex and energy-intensive. acs.org

Soft templates, on the other hand, are typically self-assembling structures like micelles formed from surfactants. jca.edu.vnacs.org These templates are easier to remove but offer less control over the morphology and monodispersity of the final product. acs.org

In the synthesis of hollow zinc phosphate nanospheres, a soft-template method has been employed using 1,1,1-tris(hydroxymethyl) propane (B168953) (TMP) as the template and n-octanol as a co-surfactant. jca.edu.vn The reaction is carried out through the precipitation of zinc nitrate and diammonium hydrogen phosphate at a controlled pH and low temperature (e.g., 0°C). jca.edu.vn The presence of the soft template and co-surfactant influences the formation of hollow nanoparticles with sizes in the range of 20-50 nm. jca.edu.vn

Another approach combines ultrasonic, template, and microwave (UTM) assistance in a one-step route to synthesize surface-modified zinc phosphate nanocrystals. scirp.org In this method, a surfactant like Triton X-100 is used as a template in conjunction with ultrasonic and microwave irradiation. scirp.org This combination allows for the rapid and efficient production of well-dispersed nanocrystals with a particle size of around 30-35 nm. scirp.org The use of a template in this process helps to control the particle size and prevent agglomeration. scirp.org

Template-free methods have also been developed, relying on processes like Ostwald ripening to form hollow nanostructures. acs.org In this process, smaller, more soluble crystals dissolve and redeposit onto larger crystals, leading to the formation of hollow interiors. acs.org

Solid-State Reaction Pathways

Solid-state reaction provides an alternative route to the synthesis of this compound, particularly for producing nanoparticle forms at ambient temperatures. This method involves the direct reaction of solid precursors, often facilitated by grinding or milling, to induce a chemical transformation. researchgate.net

One example of a solid-state synthesis of zinc phosphate dihydrate (Zn₃(PO₄)₂·2H₂O) involves the reaction of sodium phosphate dodecahydrate (Na₃PO₄·12H₂O) and zinc sulfate (B86663) heptahydrate (ZnSO₄·7H₂O) at room temperature. researchgate.net The reactants are mixed and ground together, leading to the formation of spherical nanoparticles with a particle size in the range of 40-50 nm. researchgate.net

The reaction can be represented as: 3ZnSO₄·7H₂O(s) + 2Na₃PO₄·12H₂O(s) → Zn₃(PO₄)₂(s) + 3Na₂SO₄(s) + 45H₂O(l)

This method is considered a simple and environmentally friendly approach as it avoids the use of solvents and can be carried out under mild conditions. The thermochemical properties of the reaction, such as the standard enthalpy of formation, can also be determined through calorimetric studies. researchgate.net

While solid-state reactions offer advantages in terms of simplicity and environmental impact, they may require longer reaction times to achieve complete conversion and can sometimes result in products with a broader particle size distribution compared to solution-phase methods. researchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to develop more environmentally benign and sustainable processes. nih.govresearchgate.net This involves the use of non-toxic reagents, milder reaction conditions, and energy-efficient methods. nih.govresearchgate.net

Several synthesis routes for this compound align with the principles of green chemistry:

Sonochemical Synthesis: This method is considered environmentally benign because it is fast, can be conducted under ambient conditions, and is highly energy-efficient. acs.org The use of ultrasound can significantly reduce reaction times and energy consumption compared to conventional heating methods. austinpublishinggroup.com

Hydrothermal and Solvothermal Synthesis: These methods, particularly when using water as a solvent, are considered green. Solvothermal flow synthesis, for instance, is an environmentally sustainable route that minimizes waste and increases cost-efficiency. rsc.org

Solid-State Synthesis: Reactions carried out in the solid state at room temperature eliminate the need for solvents, reducing waste and potential environmental impact. researchgate.net

Biosynthesis: A growing area of interest is the use of biological systems, such as microorganisms (e.g., Enterobacter aerogenes), to mediate the synthesis of zinc phosphate nanoparticles. nih.gov This approach is eco-friendly and avoids the use of hazardous chemicals. nih.govresearchgate.net The biological entities can act as templates or catalysts in the precipitation reaction between a zinc salt and a phosphate source. nih.gov

These green synthesis approaches not only reduce the environmental footprint of this compound production but can also offer advantages in terms of product characteristics, such as controlled particle size and morphology, which are crucial for its applications. nih.gov

Directed Control over Nanoscale Morphology and Particle Size Distribution

The functional properties of this compound and related zinc phosphate compounds are intrinsically linked to their particle size, shape (morphology), and surface features at the nanoscale. ontosight.ai Consequently, significant research has focused on developing synthetic strategies that allow for precise control over these characteristics. Methods such as chemical precipitation, hydrothermal synthesis, and sonochemical techniques provide pathways to manipulate the nucleation and growth of crystals, thereby tailoring the final material for specific applications like corrosion inhibition and materials science. ontosight.aiaustinpublishinggroup.comresearchgate.net

The pH and temperature of the reaction medium are critical parameters that profoundly influence the synthesis of zinc phosphate-based materials, dictating their morphology, crystal size, and surface coverage. mdpi.comsciforum.net Adjusting these factors allows for the selective formation of various nanostructures, from simple nanoparticles to complex hierarchical arrangements. rsc.orgrsc.org

In acidic conditions, the interplay between pH and temperature is crucial for controlling the type and quality of the resulting crystalline layer. Studies on zinc phosphate coatings on steel have shown that at a pH of 2.4, increasing the temperature from 50°C to 70°C enhances corrosion resistance by promoting the growth of hopeite [Zn₃(PO₄)₂·4H₂O] crystals. uvigo.esethz.ch Specifically, phosphating baths operating at 60–65 °C and a pH of 2.44 have been found to produce thicker, more protective films with a higher zinc content. mdpi.comsciforum.net However, at a slightly higher pH of 2.9, temperature changes have a less significant impact on corrosion resistance, though this pH level tends to produce films with better surface coverage composed of smaller crystals. uvigo.es

The pH value is a dominant factor in determining the final morphology of the synthesized particles. Research has demonstrated that by systematically varying the pH of the aqueous solution, a wide array of morphologies can be achieved without the need for any structure-directing agents. rsc.org For instance, in the synthesis of lanthanide-doped zinc phosphates, adjusting the pH from 3.5 to 7.0 allowed for the selective preparation of microlumps, nanosheets, and microflowers. rsc.org At a pH of 8.0, a mixture of phases and morphologies was obtained, while further increasing the pH to 8.5, 9.0, and 11.0 resulted in monoclinic ammonium (B1175870) zinc phosphate microplates, microcubes, and nanoparticles, respectively. rsc.org Similarly, another study achieved plate-like structures at a pH ≤ 3.5 and flower-like morphologies at a pH ≥ 4.0. researchgate.net

Temperature also directly affects the particle structure. In the synthesis of hollow hydroxy zinc phosphate nanospheres, low temperatures of 0°C and 20°C resulted in hollow spheres with wall thicknesses of about 7 nm. acs.org In contrast, higher temperatures of 35°C and 50°C produced solid sphere structures, demonstrating that temperature can be used to control the internal architecture of the nanoparticles. acs.org

Table 1: Effect of pH and Temperature on Zinc Phosphate Morphology

This table summarizes research findings on how pH and temperature variations direct the final morphology and characteristics of synthesized zinc phosphate compounds.

pH ValueTemperature (°C)Precursors/SystemResulting Morphology/CharacteristicsSource(s)
2.450 - 70Zinc Phosphate on SteelIncreased temperature enhances corrosion resistance and hopeite crystal growth. uvigo.esethz.ch
2.4460 - 65Zinc Phosphate on SteelProduces a thicker film with improved corrosion resistance. mdpi.comsciforum.net
2.950 - 70Zinc Phosphate on SteelBetter surface coverage with smaller crystals; less temperature-dependent. uvigo.es
3.5 - 7.0Not specifiedZn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺Orthorhombic structures: microlumps, nanosheets, microflowers. rsc.org
8.5Not specifiedZn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺Monoclinic structures: microplates. rsc.org
9.0Not specifiedZn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺Monoclinic structures: microcubes. rsc.org
11.0Not specifiedZn(NO₃)₂, (NH₄)₂HPO₄, Ln³⁺Monoclinic structures: nanoparticles. rsc.org
~8.50 - 20Zn(NO₃)₂·6H₂O, (NH₄)₂HPO₄Hollow hydroxy zinc phosphate nanospheres (30-50 nm). acs.org
~8.535 - 50Zn(NO₃)₂·6H₂O, (NH₄)₂HPO₄Solid hydroxy zinc phosphate nanospheres. acs.org

The choice of chemical precursors and the introduction of additives are fundamental strategies for steering the synthesis of this compound and its analogs toward desired particle sizes and crystalline forms. researchgate.net The starting materials, such as the zinc salt and the phosphate source, can significantly influence the resulting morphology. rsc.orgrsc.org

Different phosphate sources, including NaH₂PO₄, Na₂HPO₄, Na₃PO₄, and (NH₄)₂HPO₄, have been shown to alter the morphology of the final product from nanosheets to microflowers, even while the crystal phase structure remains largely unaffected. rsc.org The selection of precursors also plays a role in the synthesis method. For example, a sonochemical precipitation method utilized zinc chloride and potassium dihydrogen phosphate as precursors to successfully synthesize zinc phosphate nanoparticles. austinpublishinggroup.com Another approach used zinc acetate and diammonium hydrogen phosphate to form zinc ammonium phosphate. researchgate.net

Additives are widely employed to refine and control the crystallization process. Surfactants, polymers, and inorganic ions can modify the nucleation and growth rates, prevent particle agglomeration, and enhance crystallinity. nih.govscirp.org

Surfactants and Polymers: The use of surfactants like Triton X-100 can effectively decrease crystal diameter and modify the particle surface. scirp.org A shell of the surfactant can cover the nanoparticle, preventing agglomeration during drying and improving its dispersion in other media. scirp.org Similarly, coating zinc phosphate particles with polyglycidyl methacrylate (B99206) (PGMA) has been shown to significantly reduce the tendency of nanoparticles to aggregate in aqueous solutions. rsc.org Further functionalization of these polymer-coated particles with molecules like L-cysteine or diethylenetriamine (B155796) can enhance hydrophilicity and surface functionality. rsc.org

Inorganic Ions: The incorporation of metallic cations as additives into the phosphating solution can refine the grain structure of the resulting material. The addition of magnesium ions (Mg²⁺) has been reported to reduce the grain size of phosphate crystals and increase their population density, leading to better surface coverage. nih.gov Other ions, such as nickel (Ni²⁺), can modify the nucleation and growth rate of the phosphate crystals. nih.gov

Organic/Biological Molecules: Even complex biological molecules can be used to direct crystal growth. In a novel approach, the enzyme trypsin was used as a template in a phosphate buffer solution with zinc acetate to create trypsin/Zn₃(PO₄)₂ hybrid nanoflowers. nih.gov The amount of trypsin added directly influenced the morphology of the resulting nanoflowers. nih.gov

The combination of precursor selection and additive use provides a versatile toolbox for the rational design of zinc phosphate-based nanomaterials with tailored properties.

Table 2: Influence of Precursors and Additives on Zinc Phosphate Synthesis

This table outlines how different precursors and additives affect the outcome of zinc phosphate synthesis, focusing on particle size, morphology, and crystallinity.

Precursor SystemAdditive(s)Effect on Growth and CrystallinityResulting Particle/MorphologySource(s)
Zinc Chloride, Potassium Dihydrogen PhosphateAmmonia (precipitating agent)Sonochemical assistance improved crystallinity by ~27% and reduced particle size compared to conventional methods.Nanoparticles (110.3 nm via sonochemistry vs. 214.9 nm conventional). austinpublishinggroup.com
Zinc Acetate, Diammonium Hydrogen PhosphateAmmonia (pH adjustment)Controlled precipitation leads to specific crystalline structures.Zinc Ammonium Phosphate. researchgate.net
Not SpecifiedTriton X-100 (surfactant)Decreases crystal diameter and prevents agglomeration by forming a surface shell.Surface-modified nanocrystals (~34 nm). scirp.org
Zinc PhosphatePolyglycidyl methacrylate (PGMA), L-cysteine, DiethylenetriamineReduces aggregation, increases hydrophilicity and surface functionality.Functionalized composite particles. rsc.org
Zinc Phosphate SolutionMagnesium ions (Mg²⁺)Reduces phosphate grain size and increases grain population density.Finer, more compact coatings. nih.gov
Zinc Phosphate SolutionNickel ions (Ni²⁺)Modifies nucleation and growth rate of phosphate crystals.Modified crystal structure. nih.gov
Zinc Acetate, Phosphate Buffer SolutionTrypsin (enzyme)Acts as a template for crystal growth, controlling the final morphology.Hybrid trypsin/Zn₃(PO₄)₂ nanoflowers. nih.gov

Structural Elucidation and Crystallographic Investigations of Zinc Triphosphate Systems

Crystal Structure Analysis

The precise atomic arrangement within zinc phosphate (B84403) compounds is fundamental to understanding their properties. Crystallographic techniques, particularly X-ray diffraction, have been indispensable in revealing the intricate structural details of these materials, from anhydrous forms to complex hydrates and polymorphs.

Single-crystal X-ray diffraction (SCXRD) provides definitive, high-resolution structural data, enabling the unambiguous determination of atom positions, bond lengths, and bond angles. This technique has been crucial in resolving the structures of various zinc phosphate phases.

For anhydrous zinc orthophosphate, SCXRD has elucidated the structure of the α-Zn₃(PO₄)₂ phase. cdnsciencepub.com These studies show that the zinc ions occupy two distinct crystallographic sites. cdnsciencepub.com One site features zinc ions in a regular tetrahedral coordination, bonded to four oxygen atoms from four different phosphate groups. cdnsciencepub.com The other site has a more irregular, yet still roughly tetrahedral, coordination environment. cdnsciencepub.com Furthermore, new inorganic-organic hybrid zinc phosphates, such as the layered compound Mu-39 synthesized with L-histidine, have had their complex structures determined by SCXRD, revealing layers built from four- and eight-membered rings of connected ZnO₄ and PO₄ tetrahedra. acs.org The structure of ternary complexes, such as [Zn(II)-H₂ATP-2,2'-bipyridyl]₂·4H₂O, has also been determined using single-crystal X-ray analysis, providing models for understanding ATP-metal interactions. nih.gov

CompoundFormulaCrystal SystemSpace GroupReference
α-HopeiteZn₃(PO₄)₂·4H₂OOrthorhombicPnma nih.govgoogle.com
β-HopeiteZn₃(PO₄)₂·4H₂OOrthorhombicPnma nih.govgoogle.com
α-Zinc Orthophosphateα-Zn₃(PO₄)₂MonoclinicC2/c cdnsciencepub.com
Mu-39(C₆H₁₀N₃O₂)₂[Zn₃(PO₄)₂(HPO₄)]·2H₂OTriclinicP1̅ acs.org

Powder X-ray diffraction (XRD) is a versatile and widely used technique for the characterization of polycrystalline materials. It is essential for phase identification, assessment of crystallinity, and determination of crystallite size in synthesized zinc phosphate powders.

XRD patterns are routinely used to identify specific phases of zinc phosphate. For instance, the monoclinic β-phase of Zn₃(PO₄)₂ and the hexagonal phase of cadmium sulfide (B99878) were clearly distinguished in a composite material using XRD. researchgate.net Similarly, XRD patterns of synthesized zinc phosphate nanocrystals have been matched with standard data from the JCPDS (Joint Committee on Powder Diffraction Standards) file (No. 33-1474) to confirm the product as the hopeite form, Zn₃(PO₄)₂·4H₂O. scirp.org The sharpness and high intensity of diffraction peaks in such studies are indicative of materials with excellent crystallinity and small particle size. researchgate.net

Beyond simple phase identification, XRD data is used to analyze the microstructure of materials. Studies on zinc phosphate nanopowders have employed XRD to determine not only the phase but also the average crystallite size and the percentage of crystallinity, which were found to be influenced by the synthesis method. austinpublishinggroup.com The technique is also fundamental in studying structurally related compounds, such as zinc ammonium (B1175870) phosphate hexahydrate (ZAPH), where powder XRD was used to identify its orthorhombic crystal structure, which is analogous to the mineral struvite. inoe.ro

Zinc phosphate exhibits polymorphism, existing in different crystal structures with the same chemical formula. This is particularly well-documented for its tetrahydrate form, hopeite (Zn₃(PO₄)₂·4H₂O), which exists as α-hopeite and β-hopeite. google.comresearchgate.net

Both α- and β-hopeite crystallize in the orthorhombic space group Pnma and have nearly identical lattice parameters and crystal structures. google.com The critical difference between them, as revealed by single-crystal studies, is subtle and lies in the orientation of one of the water molecules within the crystal lattice. nih.gov This variation leads to two distinct hydrogen-bonding patterns. nih.gov Although a minor structural distinction, this difference in hydrogen bonding has significant consequences, inducing variations in the surface potential and surface charge of the two polymorphs. nih.gov It also affects their thermal properties. soton.ac.uk

The synthesis conditions can be tuned to selectively produce one polymorph over the other. For example, hydrothermal crystallization at 90°C tends to yield α-hopeite, while crystallization at a lower temperature of 20°C produces β-hopeite. nih.gov The pH of the precipitation environment also plays a role, with lower pH precipitations favoring α-hopeite and higher pHs producing the β form. soton.ac.uk In addition to the hydrated polymorphs, anhydrous zinc orthophosphate (Zn₃(PO₄)₂) also exists in at least three allotropic varieties, designated α, β, and γ, all of which are monoclinic. google.com

Propertyα-Hopeiteβ-HopeiteReference
FormulaZn₃(PO₄)₂·4H₂O rruff.info
Crystal SystemOrthorhombic google.com
Space GroupPnma google.com
Key Structural DifferenceOrientation of one water molecule, leading to different hydrogen-bonding patterns. nih.gov
Resulting Property DifferenceDistinct surface charges and thermal behaviors. nih.govsoton.ac.uk
Typical Synthesis ConditionHigher temperature (e.g., 90°C), lower pH.Lower temperature (e.g., 20°C), higher pH. nih.govsoton.ac.uk

Coordination Environment of Zinc Centers within Triphosphate Networks

The coordination chemistry of zinc with phosphate ligands is highly versatile. Zinc(II) is a flexible ion that can adapt to various coordination geometries, which are influenced by the nature of the phosphate anion (e.g., triphosphate vs. orthophosphate), its conformation, and the presence of other ancillary ligands in the coordination sphere.

The flexible triphosphate chain of molecules like adenosine (B11128) triphosphate (ATP) can coordinate to zinc ions in several distinct modes. Ab initio molecular dynamics simulations of ATP–Zn²⁺ complexes have identified various coordination geometries. acs.org These include a tridentate mode where the zinc ion binds to one oxygen atom from each of the α, β, and γ phosphate groups (αβγ-tridentate). acs.org Bidentate modes, involving coordination to only the α and γ (αγ-bidentate) or β and γ (βγ-bidentate) phosphates, are also observed, as is a simple γ-monodentate coordination. acs.org

The coordination number of the zinc center adapts to these binding modes. For instance, in αβγ-tridentate and αγ-bidentate complexes, the zinc ion is typically pentacoordinated, with the remaining coordination sites occupied by water molecules. acs.org In βγ-bidentate complexes, an octahedral geometry is more common. acs.org

Furthermore, triphosphate and diphosphate (B83284) anions can act as bridging ligands, linking two separate zinc-containing host molecules. nih.govbeilstein-journals.org This bridging is a preferred binding mode for many zinc(II)–dipicolylamine complexes, where the phosphate anion binds between two metal centers. beilstein-journals.orgbeilstein-journals.org This ability to crosslink metal centers is a key feature of triphosphate coordination chemistry.

Binding ModeDescriptionTypical Zn²⁺ GeometryReference
αβγ-TridentateBinds to oxygen from all three phosphate groups (α, β, γ).Pentacoordinated acs.org
βγ-BidentateBinds to oxygen from the β and γ phosphate groups.Octahedral acs.org
αγ-BidentateBinds to oxygen from the α and γ phosphate groups.Pentacoordinated acs.org
γ-MonodentateBinds to oxygen from only the terminal γ phosphate group.- acs.org
BridgingAnion binds between two separate zinc centers.- nih.govbeilstein-journals.org

Nitrogen-donor ligands are commonly used to modulate zinc phosphate structures. For example, when monodentate ligands such as pyridine (B92270) are used with zinc diphenyl phosphate, the resulting complexes form infinite one-dimensional polymeric chains featuring eight-membered {Zn₂O₄P₂} rings. nih.govacs.org In contrast, employing bidentate chelating ligands like 2,2'-bipyridyl (Bipy) or N,N,N',N'-tetramethylethylenediamine (TMEDA) prevents polymerization and instead favors the formation of discrete bimetallic complexes. acs.org

The specific ancillary ligand can also tune the coordination geometry of the zinc center. Studies on zinc(II) coordination polymers built with different carboxylic acid and di-imine ligands show that the metal center's environment can be shifted between distorted tetrahedral and square pyramidal geometries depending on the ligand used. mdpi.com In other systems involving polysulfido ligands, ancillary amine ligands like pentamethyldiethylenetriamine (PMDETA) lead to a five-coordinate, distorted trigonal bipyramidal geometry around the zinc atom. illinois.edu The use of 2,2'-bipyridyl as a co-ligand in the [Zn(II)-H₂ATP-bipy] complex is another prime example where the ancillary ligand plays a critical role in defining the final structure. nih.gov

Ancillary Ligand(s)Phosphate SourceResulting Structure TypeZn²⁺ Coordination GeometryReference
Pyridine (monodentate)Diphenyl Phosphate1D Polymeric ChainOctahedral nih.govacs.org
2,2'-Bipyridyl (bidentate)Diphenyl PhosphateBimetallic ComplexFive-coordinate (Square Pyramidal) acs.org
2,2'-Bipyridyl (bidentate)Adenosine Triphosphate (ATP)Dimeric Complex- nih.gov
Various Carboxylates and Di-imines-Coordination PolymerDistorted Tetrahedral or Square Pyramidal mdpi.com
PMDETAPolysulfide (as proxy)Monomeric ComplexDistorted Trigonal Bipyramidal illinois.edu

Development and Characterization of Hybrid Organic-Inorganic Zinc Phosphate Structures

The development of hybrid organic-inorganic zinc phosphate materials represents a significant advancement in materials science, merging the advantageous properties of both organic and inorganic components. These materials are synthesized by integrating organic molecules as templates or ligands into inorganic zinc phosphate frameworks. This approach allows for the creation of novel structures with tunable properties, ranging from layered and porous frameworks to one-dimensional chains.

Hydrothermal synthesis is a common method for crystallizing these hybrid materials. In this process, reactants such as a zinc source (e.g., zinc chloride or zinc acetate), a phosphorus source (e.g., phosphoric acid), and an organic structure-directing agent (SDA) are heated in an aqueous solution within a sealed autoclave. researchgate.netrsc.orghhu.de The organic SDA, often an amine or a biomolecule, plays a crucial role in templating the final structure. Its size, shape, and charge influence the arrangement of the inorganic building blocks, typically ZnO₄ and PO₄ tetrahedra.

The use of biomolecules as templates has led to the development of biocompatible and functional materials. A notable example is Mu-39, a layered zinc phosphate synthesized using the amino acid L-histidine. hhu.deacs.orgacs.org Its formulation, {[C₆H₁₀N₃O₂⁺][Zn₂(HPO₄)(PO₄)⁻]·H₂O}n, was confirmed through a combination of single-crystal X-ray diffraction and solid-state NMR experiments. acs.org The inorganic layers are constructed from four-membered rings of zinc and phosphorus tetrahedra, which form ladders that are further connected to create eight-membered rings. acs.orgacs.org This particular zinc phosphate exhibited unusual stability in aqueous solutions. hhu.deacs.org

The versatility of this synthetic approach allows for the creation of structures with varying dimensionality. One-dimensional (1D) polymeric chains have been reported in zinc bis(diarylphosphate)s. rsc.org Depending on the substituents on the phenyl rings of the organic phosphate ligands, these compounds form chains where zinc cations are connected by either double bridges (2+2 bridging mode) or alternating single and triple bridges (3+1 bridging mode) of phosphate groups. rsc.org In contrast, two-dimensional (2D) layered structures are more common, often built from corrugated macroanionic zinc phosphate layers with organic cations and other molecules residing between the layers. researchgate.netresearchgate.net

Below are tables detailing the crystallographic data for several representative hybrid organic-inorganic zinc phosphate structures.

Table 1: Crystallographic Data for Selected Hybrid Zinc Phosphate Structures

Explore the table below to see the crystallographic details for various hybrid zinc phosphate compounds.

Compound FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref.
(C₂N₂H₁₀)[Zn₂(PO₄)₂]TetragonalP4(2)bc14.685014.68508.927490 researchgate.net
NH⁺₃(CH₂)₆NH⁺₃[Zn(HPO₃)₂]²⁻MonoclinicC2/c22.3918.6957.919101.062 researchgate.net
{[C₆H₁₀N₃O₂⁺][Zn₂(HPO₄)(PO₄)⁻]·H₂O}n (Mu-39)TriclinicP18.61099.03199.952383.279 hhu.deacs.org
Zn[O₂P(p-OC₆H₄NO₂)₂]₂MonoclinicP2₁/c10.344117.51659.8711116.891 rsc.org
Zn[O₂P(p-OC₆H₄OMe)₂]₂MonoclinicP2₁/c14.507410.370810.5186107.030 rsc.org
Zn[HN(CH₂PO₃H)₃(H₂O)₃]MonoclinicP2₁/c9.190816.00549.6791115.2890 capes.gov.br

Elucidation of Structural Relationships and Principles of Self-Assembly

The formation of complex zinc triphosphate and related phosphate structures is governed by the principles of supramolecular chemistry and self-assembly. researchgate.net Self-assembly is the autonomous organization of components into ordered structures, driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and van der Waals interactions. researchgate.netfrontiersin.org In the context of hybrid zinc phosphates, this process involves the metal ion (Zn²⁺), the phosphate anions (such as HPO₄²⁻ or PO₄³⁻), and the organic templating molecules. The final architecture is a result of a delicate balance between these interactions, where the system achieves a thermodynamically stable state.

The "program" that dictates the final structure is encoded in the chemical properties of the building blocks. researchgate.net The coordination geometry of the zinc ion (typically tetrahedral), the charge and size of the phosphate groups, and the shape and functionality of the organic template are all critical factors. The organic template, in particular, acts as a blueprint around which the inorganic framework assembles. For example, long-chain diamines can bridge adjacent inorganic layers, leading to pillared structures, while bulkier organic cations can create larger cavities or channels within the framework. rsc.orgresearchgate.net

Recent research has explored chemically fueled self-assembly, drawing inspiration from biological systems where molecules like adenosine triphosphate (ATP) drive organizational processes. acs.orgrsc.org In these systems, the triphosphate chain of ATP plays a crucial role. The binding of ATP to a surfactant molecule containing a zinc complex, for instance, can induce the formation of organized assemblies. rsc.org The subsequent enzymatic conversion of ATP to adenosine diphosphate (ADP) or adenosine can then either sustain or dismantle these structures, demonstrating temporal control over the self-assembly process. rsc.orgrsc.org This dynamic behavior highlights how the strong coordination between Zn²⁺ and the triphosphate group can be harnessed to control the formation and dissolution of supramolecular structures. acs.org The principles learned from these dynamic systems provide insight into the fundamental forces that guide the crystallization of more permanent inorganic-organic hybrid solids.

Coordination Chemistry and Metal Ligand Interactions of Zinc Triphosphate

Zinc Ion Coordination to Oligo-Phosphate Moieties

The interaction between zinc ions and oligo-phosphate moieties, such as triphosphate (P₃O₁₀⁵⁻), is characterized by the flexible coordination geometry of the Zn²⁺ ion. nih.gov Due to its filled d-shell, Zn²⁺ does not exhibit ligand field stabilization energies, allowing its coordination number and geometry to be primarily dictated by the size and nature of the coordinating ligands. nih.gov In aqueous solutions, zinc is typically found as a hexaaquo complex, [Zn(H₂O)₆]²⁺, but can also exist in tetraaquo and pentacoordinate forms. nih.gov

The triphosphate anion offers multiple oxygen donor atoms for coordination with the zinc ion. This interaction is primarily electrostatic and involves the formation of chelate rings, which enhances the stability of the resulting complex. tandfonline.com The coordination can involve one, two, or three of the phosphate (B84403) groups of the triphosphate chain. rsc.orgacs.org Computational studies have shown that the most stable coordination mode for the Zn(ATP)²⁻ complex involves bidentate binding to the α and γ phosphate groups. rsc.org Other coordination modes, while possible, are energetically less favorable. rsc.org The flexible nature of the triphosphate chain allows it to adopt various conformations to facilitate these different binding modes. rsc.org

In the context of more complex systems, such as zinc phosphate minerals, the coordination environment of zinc is also crucial. For instance, in minerals like tarbuttite (Zn₂PO₄OH) and scholzite (CaZn₂(PO₄)₂·2H₂O), the zinc atoms are typically tetrahedrally coordinated by phosphate groups and hydroxide (B78521) ions or water molecules. cambridge.orgacs.org The structure of these minerals provides insights into the preferred coordination geometries of zinc with phosphate ligands in the solid state. cambridge.orgacs.org

Determination of Stability Constants and Associated Thermodynamic Parameters of Complex Formation

The stability of zinc triphosphate complexes is quantified by their stability constants (log K), which reflect the equilibrium position of the complex formation reaction. The determination of these constants, along with the associated thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) changes, provides a comprehensive understanding of the driving forces behind complexation.

Potentiometric and calorimetric measurements are common techniques used to determine these parameters. For the Zn(ATP)²⁻ complex, the stability constant (log K) has been reported, along with the enthalpy and entropy of formation. rsc.org The formation of dinuclear complexes, such as [Zn₂(ATP)], has also been studied, and their thermodynamic functions have been determined. rsc.org

A study comparing the stability of zinc complexes with various phosphate ligands found the following trend: pyrophosphate (PP) ~ phosphate (PO₄) >> tripolyphosphate (TPP) > monofluorophosphate (MFP) ~ adenosine-5'-triphosphate (B57859) (ATP). researchgate.net This suggests that the shorter phosphate chains form more stable complexes with zinc under the studied conditions.

The thermodynamic data reveal that the formation of zinc-triphosphate complexes is often an entropically driven process, with a positive entropy change contributing significantly to the favorable Gibbs free energy of formation (ΔG). rsc.orgrsc.org This is typically attributed to the release of water molecules from the hydration sphere of the zinc ion upon ligand binding.

Mechanistic Studies of Ligand Exchange Dynamics

The dynamic nature of zinc coordination complexes is a key feature of their chemistry. nih.gov Ligand exchange dynamics in zinc complexes, including those with triphosphate, are generally fast. This is in contrast to other divalent cations like magnesium, which exhibit slower ligand exchange rates. nih.gov This inherent flexibility and rapid ligand exchange are crucial for the catalytic roles of zinc in many enzymes. researchgate.net

The mechanism of ligand exchange in zinc complexes is thought to occur via a direct exchange mechanism, where an incoming ligand displaces a coordinated ligand without the formation of a free, uncoordinated zinc ion. nih.gov This is particularly relevant in biological systems where the concentration of free Zn²⁺ is extremely low. nih.gov

While specific kinetic studies on the ligand exchange of this compound itself are not extensively detailed in the provided results, the general principles of zinc coordination chemistry suggest a dynamic equilibrium between different coordination states and rapid exchange with other ligands in solution. nih.govresearchgate.net This dynamic behavior is essential for the biological functions of zinc, allowing it to be readily transferred between different binding sites. ijtsrd.com

Investigations of Interactions with Biologically Relevant Ligands (e.g., Adenosine (B11128) Triphosphate as a Model)

Adenosine triphosphate (ATP) serves as an excellent and biologically crucial model for studying the interactions of zinc with triphosphate moieties. The coordination chemistry of the Zn(ATP)²⁻ complex has been extensively investigated.

Thermodynamics and Kinetics of Metal-ATP Complexation

The interaction between Zn²⁺ and ATP is a complex process involving multiple potential binding sites on the ATP molecule, including the phosphate chain and the adenine (B156593) ring. tandfonline.comresearchgate.net The primary interaction, however, is the coordination of the zinc ion to the oxygen atoms of the triphosphate chain. rsc.orgacs.org

Studies using various techniques, including potentiometry, calorimetry, and spectroscopy, have been employed to elucidate the thermodynamics and kinetics of Zn(ATP)²⁻ formation. acs.orgrsc.orgrsc.org The stability constants for the formation of both mono- and dinuclear zinc-ATP complexes have been determined. rsc.orgnih.gov

Computational studies have provided detailed insights into the free energy landscape of Zn(ATP)²⁻ complex formation, identifying the most stable coordination modes. rsc.orgresearchgate.net Bidentate coordination to the β and γ phosphate groups (βγ) and tridentate coordination involving all three phosphate groups (αβγ) have been identified as prevalent binding modes. acs.org The kinetics of complex formation are generally rapid, consistent with the dynamic nature of zinc coordination. nih.gov

Modulatory Effects of Amino Acids on Zinc-Triphosphate Coordination

The coordination environment of this compound can be further influenced by the presence of other biologically relevant ligands, such as amino acids. These amino acids can form ternary complexes with the Zn(ATP)²⁻ species, modulating its stability and structure. rsc.orgrsc.org

Computational and Theoretical Investigations of Zinc Triphosphate Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a versatile and widely used quantum mechanical modeling method for studying the properties of zinc-containing compounds. It offers a good balance between computational cost and accuracy, making it suitable for investigating the electronic structure and bonding in systems like zinc triphosphate.

DFT calculations are instrumental in elucidating the electronic structure of this compound. The electronic configuration of a zinc atom is 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰. nih.gov When zinc forms a Zn²⁺ ion in this compound, it loses the two 4s electrons. DFT can be used to model the molecular orbitals and electron density distribution within the triphosphate chain and its interaction with the zinc cation.

Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can provide a quantitative description of the bonding in terms of localized electron-pair bonds. This analysis helps in understanding the nature of the coordinate covalent bonds between the zinc ion and the oxygen atoms of the triphosphate moiety, including charge transfer interactions. Studies on related zinc phosphate (B84403) systems have utilized DFT to investigate structural parameters and charge transfer, showing good agreement with experimental data.

DFT is a valuable tool for predicting various spectroscopic properties of molecules. For this compound, DFT calculations can be employed to compute vibrational frequencies corresponding to the stretching and bending modes of the phosphate groups and the zinc-oxygen bonds. These calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of the experimental data.

Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and oscillator strengths, which correspond to UV-Visible absorption spectra. This allows for the assignment of electronic transitions, such as ligand-to-metal charge transfer (LMCT) bands, which can be sensitive to the coordination environment of the zinc ion.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique is particularly useful for investigating the behavior of this compound in solution and its interactions with the surrounding solvent molecules.

MD simulations, particularly with enhanced sampling techniques, can be used to explore the conformational space of the triphosphate chain and the different coordination modes of the zinc ion. By calculating the potential of mean force (PMF) along specific reaction coordinates, it is possible to map out the free energy landscape of the system. This provides insights into the relative stability of different conformations and the energy barriers for transitions between them. For instance, in the related system of zinc binding to adenosine (B11128) triphosphate (ATP), well-tempered metadynamics (WT-MetaD) has been used to detail the free energy landscape of Zn²⁺ binding to the triphosphate chain, identifying distinct coordination modes. researchgate.net

The solvent plays a crucial role in determining the structure and dynamics of ions and molecules in solution. MD simulations explicitly include solvent molecules, allowing for a detailed analysis of their effects on the coordination and conformational states of this compound. The simulations can reveal the structure of the solvation shells around the zinc ion and the triphosphate group, and how solvent molecules mediate the interaction between them.

The coordination number and geometry of the zinc ion can be influenced by the surrounding solvent molecules. MD simulations can quantify the exchange of solvent molecules in the first coordination shell of the zinc ion and how this is affected by the presence of the triphosphate ligand. This information is vital for understanding the thermodynamics and kinetics of this compound complex formation in solution.

Advanced Quantum Chemical Methodologies

For highly accurate calculations of specific properties, more computationally intensive methods beyond standard DFT are sometimes employed.

Coupled-cluster (CC) theory, particularly the CCSD(T) method which includes single, double, and a perturbative treatment of triple excitations, is considered the "gold standard" for calculating the energies of small to medium-sized molecules. While computationally expensive, CCSD(T) can provide benchmark data for properties like bond energies and reaction enthalpies for this compound. Studies on various zinc complexes have shown that CCSD(T) can provide highly accurate heats of formation, although the performance can be basis set dependent. nih.govnih.govresearchgate.net

Multiscale modeling approaches, such as Quantum Mechanics/Molecular Mechanics (QM/MM), offer a way to study large systems by treating a small, chemically active region (e.g., the this compound core) with a high level of quantum mechanical theory, while the rest of the system (e.g., the surrounding solvent) is treated with a more computationally efficient molecular mechanics force field. nih.gov This approach allows for the investigation of enzymatic reactions involving triphosphate hydrolysis or the behavior of this compound in complex biological environments. A workflow involving QM/MM MD using a semiempirical method like DFTB3 followed by QM/MM geometry optimization with DFT has been shown to be effective for modeling zinc-containing systems. nih.govbris.ac.uk

Reaction Mechanism Elucidation: Computational Studies of Hydrolysis Kinetics

The hydrolysis of triphosphate is a fundamental chemical process, and the presence of metal ions like zinc can significantly influence its kinetics and mechanism. Computational studies have been instrumental in elucidating the step-by-step process of zinc-catalyzed triphosphate hydrolysis.

One key area of investigation has been the hydrolysis of zinc-adenosine triphosphate (ZnATP²⁻) complexes. Mathematical modeling has been employed to understand the sequence of steps involved in the formation and transformation of intermediates during this process. nih.gov These computational models have confirmed an enzyme-like mechanism for the reaction.

The hydrolysis process is initiated by the formation of dimeric and trimeric associates of ZnATP²⁻. The rate and equilibrium constants for the formation of these associates are higher in trimeric structures compared to dimeric ones. nih.gov A critical step in the reaction is the transfer of a proton (H⁺) from a coordinated water molecule, which leads to the formation of a hydrogen bond. This bond forms between the N1 atom of a second ZnATP²⁻ molecule and the gamma-phosphate group of the first. nih.gov

The rate-determining step in the formation of adenosine diphosphate (B83284) (ADP) within the pH-independent channel involves the transfer of a proton from the hydrogen bond with the γ-phosphate of ZnATP²⁻ to a hydrogen bond with the β-phosphate of the resulting ZnADP⁻. nih.gov This is a general base catalysis mechanism. Following this, there is a rapid and reversible substitution of the dihydrogen phosphate ligand (H₂PO₄⁻) by a water molecule in the coordination sphere of the zinc ion. nih.gov

Theoretical studies on the hydrolysis of triphosphate esters, in general, have explored two primary pathways: an associative pathway and a dissociative pathway. acs.org In the gas phase, the dissociative pathway is typically more favorable. However, in an aqueous solution, the energy barriers for both pathways for triphosphate hydrolysis are very close. acs.org The high dielectric constant of water significantly lowers the activation barrier for the associative pathway by better solvating the associative transition state. acs.org

Table 1: Key Steps in the Hydrolysis of ZnATP²⁻ Complexes Identified Through Computational Modeling nih.gov

StepDescriptionSignificance
Association Formation of dimeric and trimeric ZnATP²⁻ associates.Rate and equilibrium constants are higher for trimeric associates.
Active Center Formation Governed by H⁺ transfer from coordinated water, leading to hydrogen bonding between ZnATP²⁻ molecules.Initiates the catalytic cycle.
Rate-Determining Step H⁺ transfer from a hydrogen bond at the γ-phosphate to one at the β-phosphate.Controls the overall speed of ADP formation.
Ligand Substitution Rapid and reversible substitution of H₂PO₄⁻ by H₂O in the zinc coordination sphere.Regenerates the catalyst for subsequent cycles.

Theoretical Modeling of Supramolecular Assemblies

Theoretical modeling is crucial for understanding the non-covalent interactions that govern the formation of large, ordered structures known as supramolecular assemblies. In the context of zinc phosphates, computational models help to predict and explain the structure and properties of these complex systems.

One example of theoretical modeling in a related system involves a self-assembled sensor for pyrophosphate, which consists of a synthesized receptor with a dipicolylamine (DPA) moiety that coordinates with Zn²⁺. frontiersin.org Mathematical models have been developed to perform a quantitative analysis of the numerous intertwined interactions and reactions between the sensor components and the target pyrophosphate in an aqueous solution. frontiersin.org This type of modeling allows for the concurrent determination of thermodynamic parameters for different host-guest binding events. frontiersin.org

In the solid state, theoretical modeling has been used to approximate the crystal structure of zinc bis(dibutylphosphate) (ZnDBP), which forms supramolecular polymeric chains. mdpi.comnih.gov In these proposed structures, tetrahedrally coordinated zinc centers are linked by two bidentate diorganophosphate bridging ligands. mdpi.comnih.gov Theoretical powder X-ray diffraction (PXRD) patterns calculated from these models show good agreement with experimental data, supporting the proposed chain-like structure. mdpi.comnih.gov

The formation of other types of supramolecular assemblies involving zinc has also been investigated theoretically. For instance, the assembly of zinc salphen complexes into nanofibrils is driven by intermolecular Zn⋯O interactions, which stabilize a polymeric structure with a (ZnO)n backbone. researchgate.net Computational studies, such as time-dependent density functional theory (TD-DFT), have been used to gain insights into the electronic nature of the transitions observed in the absorption and emission spectra of such assemblies. researchgate.net These theoretical approaches help to explain how tuning peripheral substituents on the molecules can control the properties of the resulting supramolecular structures, such as the diameter of nanofibers. researchgate.net

Table 2: Examples of Theoretical Modeling in Zinc-Containing Supramolecular Systems

SystemModeling ApproachKey Findings
Zinc Pyrophosphate Sensor Mathematical modeling of multiple simultaneous equilibria. frontiersin.orgAllows for the determination of thermodynamic parameters for complex host-guest interactions. frontiersin.org
Zinc Bis(diorganophosphate) Polymers Calculation of theoretical PXRD patterns from a proposed crystal structure. mdpi.comnih.govThe model of a polymeric chain with bridging phosphate ligands is consistent with experimental data. mdpi.comnih.gov
Zinc Salphen Nanofibers Time-dependent density functional theory (TD-DFT). researchgate.netElucidates the electronic transitions and explains how molecular structure influences the properties of the resulting nanofibers. researchgate.net

Advanced Analytical Techniques in Zinc Triphosphate Research

Spectroscopic Characterization Methods

Spectroscopy is a cornerstone in the analysis of zinc triphosphate, offering non-destructive methods to probe its molecular vibrations, composition, and local chemical environments.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a material by measuring the absorption of infrared radiation. In this compound research, FTIR is routinely used to confirm the presence of phosphate (B84403) groups and to study the nature of water molecules within hydrated crystal structures. aston.ac.uk

The analysis of this compound coatings on materials like electrogalvanized steel often reveals characteristic absorptions related to the phosphate (PO₄³⁻) anion. aston.ac.uk For hydrated forms of this compound, such as hopeite (Zn₃(PO₄)₂·4H₂O), FTIR spectra also show distinct bands corresponding to water of crystallization. aston.ac.uk Studies on bio-mediated synthesis of zinc phosphate nanoparticles have also utilized FTIR to confirm the successful formation of the compound. nih.gov The spectra typically show strong absorption bands in the 900 cm⁻¹ to 1200 cm⁻¹ region, which are characteristic of the PO₄³⁻ group. aston.ac.uk Additional bands related to water bending and OH stretching vibrations are also observable in hydrated samples. aston.ac.uk

Interactive Table: Characteristic FTIR Absorption Bands for Zinc Phosphate (Hopeite)

Wavenumber (cm⁻¹)AssignmentVibrational ModeSource(s)
3546OH StretchingStretching aston.ac.uk
3300-3400 (broad)OH StretchingStretching aston.ac.uk
1639Water BendingBending aston.ac.uk
1105, 1066, 1026, 1000ν₃ (PO₄³⁻)Asymmetric Stretching aston.ac.uk
929ν₁ (PO₄³⁻)Symmetric Stretching aston.ac.uk
635ν₄ (PO₄³⁻)Bending aston.ac.uk

This table presents typical FTIR peak assignments for hydrated zinc phosphate. The exact peak positions may vary slightly depending on the specific crystalline form and sample preparation.

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects scattered light from a sample. It is particularly sensitive to the symmetric vibrations of non-polar bonds. For this compound, Raman spectroscopy helps in identifying the crystalline phase and assessing the degree of crystallinity.

Research comparing zinc phosphate nanocrystals to their bulk material counterparts has shown distinct differences in their Raman spectra. rsc.org The spectrum for nanocrystalline zinc phosphate typically exhibits a very strong and sharp peak around 960 cm⁻¹, attributed to the symmetric stretching vibration of the P-O bond in the phosphate tetrahedron. rsc.org This technique can effectively confirm the formation of Zn₃(PO₄)₂ and provide insights into its structural order. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy, including Diffusion-Ordered Spectroscopy (DOSY NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local magnetic fields around atomic nuclei, providing detailed information about the chemical structure, connectivity, and dynamics of a compound.

For solid-state analysis of this compound, ³¹P Magic Angle Spinning (MAS) NMR is particularly valuable. rsc.orgcapes.gov.br It can differentiate between various phosphorus environments within the crystal lattice, such as orthophosphate and hydrogen phosphate species. capes.gov.broatext.com Studies on microporous zinc phosphates have successfully used ³¹P MAS NMR for structural characterization. rsc.org In some cases, six distinct ³¹P resonances have been observed, corresponding to six unique crystallographic phosphorus sites in the structure. capes.gov.br Research on non-crystalline zinc phosphate nanoparticles has also employed ¹H, ¹³C, and ³¹P solid-state NMR to validate the local structure and composition. acs.orgacs.org While challenging due to the nucleus's properties, natural abundance ⁶⁷Zn solid-state NMR has also been used at ultrahigh magnetic fields to directly probe the local zinc environments in zinc phosphates. rsc.orgrsc.org

Diffusion-Ordered Spectroscopy (DOSY) is a solution-state NMR technique that separates the signals of different chemical species in a mixture based on their translational diffusion coefficients, which correlate with molecular size and shape. aston.ac.ukresearchgate.net While direct DOSY NMR studies on simple this compound are not widely reported, as it is sparingly soluble, the technique is highly relevant for studying soluble zinc-containing complexes and organophosphorus compounds. nih.govrsc.orgnih.gov For instance, DOSY has been used to determine the solution-state structures of donor-base-supported zinc phosphate complexes and to study the formation of supramolecular assemblies involving zinc porphyrins. nih.govrsc.org This technique could be applied to investigate the interaction of soluble phosphate species with zinc ions in solution or to characterize modified, soluble forms of this compound.

Microscopic and Imaging Techniques

Microscopy techniques are essential for visualizing the physical form of this compound, from the morphology of crystalline layers to the size and distribution of nanoparticles.

Scanning Electron Microscopy (SEM) for Surface Morphology and Layer Structure

Scanning Electron Microscopy (SEM) is widely used to obtain high-resolution images of a sample's surface topography. In the context of this compound, SEM is a critical tool for characterizing the morphology of phosphate conversion coatings on metal substrates. rsc.orgoatext.com

SEM analysis reveals the crystal structure, uniformity, and thickness of the zinc phosphate layer. oatext.com For example, studies on steel cylinders have used SEM to examine how process parameters, like flow rate and immersion time, influence the quality and uniformity of the resulting zinc phosphate coating. rsc.orgoatext.com The images can clearly show the crystalline platelets or needle-like structures that form on the substrate surface. Furthermore, when coupled with Energy-Dispersive X-ray Spectroscopy (EDS), SEM can provide elemental composition analysis, confirming the presence of zinc, phosphorus, and oxygen in the coating. nih.govoatext.com

Transmission Electron Microscopy (TEM) for Nanostructure and Particle Dispersion

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM, allowing for the characterization of internal structures, crystal lattices, and individual nanoparticles. TEM is indispensable in the research of this compound nanomaterials.

Studies involving the synthesis of zinc phosphate nanocrystals utilize TEM to analyze particle size, shape, and dispersion. rsc.org For instance, TEM imaging has confirmed the production of well-dispersed zinc phosphate nanocrystals with particle sizes in the range of 30–35 nm. rsc.org In the field of biomineralization, TEM combined with analytical techniques like X-ray energy-dispersive spectroscopy (XEDS) has been used to identify zinc-phosphate-based nano-needles formed inside living microalgae cells. acs.org This demonstrates TEM's power in revealing the nanostructure and spatial distribution of this compound in complex biological and material systems.

Thermal Analysis Techniques

Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature. For this compound, particularly its hydrated forms, these methods are invaluable for understanding its stability, dehydration processes, and phase transitions.

Thermogravimetric Analysis (TGA) is a fundamental technique used to measure the change in mass of a sample as it is heated over time. alfa-chemistry.com It is particularly effective for studying the thermal stability and decomposition pathways of materials, including the dehydration of hydrated compounds like zinc phosphate. alfa-chemistry.combenchchem.com In the context of this compound research, TGA quantifies the loss of water molecules and other volatile components by precisely tracking mass loss at specific temperatures.

Research on zinc phosphate coatings, which are primarily composed of hopeite (Zn₃(PO₄)₂·4H₂O), demonstrates the utility of TGA. Studies show that the dehydration process occurs in distinct stages. For instance, a notable decrease in sample weight begins around 110°C and continues up to 150°C, corresponding to a weight loss of approximately 5%. srce.hr Further heating to 400°C can result in a total weight loss of about 12%. srce.hr Similarly, studies on zinc-calcium phosphate coatings reveal a steep weight loss of around 6% between 100°C and 150°C due to dehydration. srce.hr Some research indicates that the dehydration of hopeite can be a two-step process. rsc.org

The data below, derived from studies on zinc phosphate-based coatings, illustrates typical findings from TGA.

MaterialTemperature Range (°C)Observed Weight Loss (%)InterpretationCitation
Zinc Phosphate (Hopeite)110 - 150~ 5Initial Dehydration srce.hr
Zinc Phosphate (Hopeite)Up to 400~ 12Total Dehydration/Decomposition srce.hr
Zinc-Calcium Phosphate (Scholzite)100 - 150~ 6Dehydration srce.hr
Tri-cation Phosphate110 - 170~ 10Dehydration srce.hr

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. wikipedia.org This method is used to detect and quantify the energy changes associated with physical transformations such as phase transitions (melting, crystallization) and chemical reactions. wikipedia.orglinseis.com Whether a process is endothermic (absorbs heat) or exothermic (releases heat), DSC can identify the temperature at which it occurs and measure the associated enthalpy change. wikipedia.org

In the study of this compound hydrates, DSC is often used in conjunction with TGA. The endothermic peaks observed in a DSC thermogram typically correspond to the energy absorbed by the sample to drive the dehydration processes identified by TGA's mass loss steps. For example, the dehydration of a hureaulitic coating, a type of manganese-iron phosphate, shows an endothermic peak between 320°C and 360°C. srce.hr Similarly, a zinc-calcium phosphate coating exhibits a convex endothermic peak between 150°C and 230°C, which is linked to its dehydration. srce.hr These measurements provide critical thermodynamic data on the stability and energy requirements of phase changes in the compound. wikipedia.orgnih.gov

Material/ProcessObserved EventTypical Temperature Range (°C)Thermic NatureCitation
Zinc-Calcium Phosphate CoatingDehydration150 - 230Endothermic srce.hr
Hureaulite CoatingDehydration320 - 360Endothermic srce.hr
General Hydrated SaltDehydration/MeltingVariesEndothermic wikipedia.org
General MaterialCrystallizationVariesExothermic linseis.com

Elemental and Compositional Analysis

Determining the precise elemental makeup of this compound is crucial for verifying its stoichiometry and purity. Spectroscopic techniques are the primary methods employed for this purpose, offering high sensitivity and accuracy.

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a powerful analytical tool for the determination of trace to major concentrations of elements in various samples. unil.chscholarsresearchlibrary.comresearchgate.net The technique works by introducing a liquid sample, typically after acid digestion, into a high-temperature argon plasma (around 10,000 K). unil.chanalytik-jena.com Within the plasma, the sample is dried, vaporized, and the constituent atoms and ions are energized. researchgate.net As these excited atoms and ions return to a lower energy state, they emit light at characteristic wavelengths. scholarsresearchlibrary.com The spectrometer measures the intensity of this emitted light, which is directly proportional to the concentration of the element in the sample. scholarsresearchlibrary.com ICP-OES is noted for its speed, high throughput, and the ability to perform simultaneous multi-element analysis. researchgate.netthermofisher.com It is routinely used to quantify the zinc and phosphorus content in zinc phosphate compounds. scholarsresearchlibrary.com

ParameterDescriptionCitation
PrincipleMeasures the light emitted by elements excited in a high-temperature argon plasma. scholarsresearchlibrary.comresearchgate.net
Sample FormLiquid, often after acid digestion of a solid sample. unil.ch
Key ApplicationsSimultaneous multi-elemental analysis for composition and purity verification (e.g., Zn, P). scholarsresearchlibrary.comresearchgate.net
AdvantagesHigh sensitivity, wide linear dynamic range, high matrix tolerance, and rapid analysis. scholarsresearchlibrary.comthermofisher.com

Atomic Absorption Spectroscopy (AAS) is another widely used technique for quantitative elemental analysis. ej-eng.org The method relies on the principle that atoms absorb light at specific, characteristic wavelengths. ej-eng.org To measure zinc, a hollow cathode lamp containing zinc emits a specific wavelength of light (213.9 nm), which is passed through a sample that has been atomized, typically by a flame or a graphite (B72142) furnace. ej-eng.orgoiv.int The detector measures the amount of light absorbed by the atomized sample, which, according to the Beer-Lambert Law, is proportional to the concentration of the target element. nih.gov While flame AAS is robust, graphite furnace AAS (GF-AAS) offers even higher sensitivity for detecting very low concentrations of zinc. nih.gov However, analysts must be mindful of potential interferences, such as spectroscopic interference from elements like copper or iron, whose absorption lines are very close to that of zinc, and chemical interferences from chlorides in furnace methods. shimadzu.com

ParameterSpecification for Zinc AnalysisCitation
PrincipleMeasures the absorption of specific wavelengths of light by free atoms in a gaseous state. ej-eng.org
Wavelength213.9 nm oiv.int
Light SourceHollow-cathode lamp (zinc) oiv.int
AtomizerAir-acetylene flame or graphite furnace. oiv.intnih.gov
AdvantageHigh specificity and sensitivity for a given element. researchgate.net

X-ray Fluorescence (XRF) is a non-destructive analytical technique used to determine the elemental composition of materials. psu.eduthermofisher.com The sample is irradiated with high-energy X-rays, which causes the ejection of inner orbital electrons from atoms. Electrons from higher orbitals then drop to fill the vacancies, releasing energy in the form of secondary, or fluorescent, X-rays. Each element emits fluorescent X-rays at a unique, characteristic energy, and the intensity of these X-rays is proportional to the concentration of that element in the sample. A key advantage of XRF is that it requires minimal sample preparation and is non-destructive, allowing the sample to be used for other analyses. psu.edu Research comparing XRF to ICP-OES for zinc analysis in grain samples has shown a strong correlation (R² = 0.96), demonstrating that XRF is a reliable and cost-effective alternative for determining zinc content. service.gov.uk However, factors like particle size can influence the accuracy of results for powder samples. psu.edu

ParameterDescriptionCitation
PrincipleMeasures the characteristic secondary X-rays emitted from a sample that has been excited by a primary X-ray source. psu.edu
Sample FormSolid powders, liquids, or homogenous solids. psu.edu
Key ApplicationsRapid, non-destructive elemental analysis of Zn and other elements in this compound. psu.eduthermofisher.com
AdvantagesNon-destructive, minimal sample preparation, flexible, and sensitive. psu.edu

Energy-Dispersive X-ray Analysis (EDX) for Local Composition

Energy-Dispersive X-ray Analysis (EDX or EDS) is a powerful analytical technique used in conjunction with scanning electron microscopy (SEM) and transmission electron microscopy (TEM) to determine the elemental composition of a sample. In this compound research, EDX is instrumental in confirming the presence and distribution of key elements such as zinc (Zn), phosphorus (P), and oxygen (O) in synthesized materials and coatings. bas.bgresearchgate.net This technique provides semi-quantitative to quantitative data on the local elemental makeup of zinc phosphate structures.

Research findings from EDX analyses have consistently verified the primary elemental constituents of zinc phosphate materials. For instance, studies on zinc phosphate nanoparticles have used EDX to confirm the elemental composition, showing distinct energy peaks corresponding to Zn, P, and O. researchgate.net Similarly, when zinc phosphate is used as a coating on various substrates, EDX analysis of the coating confirms the deposition of a layer containing these elements. bas.bgmdpi.com

In the context of modified zinc phosphate coatings, EDX is crucial for identifying the incorporation of other elements into the phosphate matrix. For example, in the development of tri-cationic phosphating baths, EDX analysis has been used to detect the presence of not only zinc and phosphorus but also manganese (Mn) and nickel (Ni) within the crystalline structure of the coating on steel and aluminum alloys. mdpi.com This confirms the formation of complex phosphates like (Zn,Ni,Mn)₃(PO₄)₂. The technique can also detect elements from the substrate material if the electron beam penetrates the coating or if the coating is not uniform. uni-pannon.hu

The following table presents typical elemental compositions of zinc phosphate coatings on different substrates as determined by EDX analysis in various research studies.

Table 1: Elemental Composition of Zinc Phosphate Coatings from EDX Analysis

Substrate Material Accelerator/Modifier O (wt.%) P (wt.%) Zn (wt.%) Other Elements (wt.%) Source
Nodular Cast Iron Nitroguanidine (High Dosage) 26.18 7.78 Not Specified Si: 1.24, Mn: 1.73, Fe: 50.30 uni-pannon.hu
Nodular Cast Iron Nitrite-based (High Dosage) 25.28 7.61 Not Specified Si: 1.91, Mn: 1.45, Fe: 52.70 uni-pannon.hu
Rolled Steel Tri-cationic (Ni, Mn) Not Specified Not Specified 25.4 Mn: 6.6, Ni: 1.1, Fe: 66.9 mdpi.com
Forged Aluminum Alloy Tri-cationic (Ni, Mn) Not Specified Not Specified 42.4 Mn: 10.9, Ni: 1.8, Al: 44.9 mdpi.com
Nanoparticles (unsupported) Microwave-assisted synthesis 41.53 20.34 38.13 - researchgate.net

Note: The presence of elements like Fe, Si, and Al can be attributed to the underlying substrate material being detected along with the coating.

Surface Chemistry Analysis (e.g., Zeta Potential Measurements)

The surface chemistry of this compound particles is a critical factor influencing their interaction with other materials and their stability in various media. Zeta potential measurements are a key technique for characterizing this surface chemistry, providing insight into the electrostatic potential at the electrical double layer surrounding a particle in a colloidal suspension. This potential is a crucial indicator of the stability of the suspension; high absolute zeta potential values (typically > ±30 mV) suggest good colloidal stability due to electrostatic repulsion between particles. mdpi.com

In the context of this compound and related zinc-containing nanoparticles, zeta potential analysis reveals how surface modifications and the surrounding environment alter surface charge. For example, uncoated zinc oxide (ZnO) nanoparticles typically exhibit a positive zeta potential in neutral water. acs.orgnih.gov However, the formation of a zinc phosphate shell on these nanoparticles can dramatically alter the surface charge. Research has shown that adding a zinc phosphate layer to ZnO nanoparticles reverses their surface charge from positive to negative in Milli-Q water. acs.org This change is attributed to the chemical nature of the phosphate groups at the surface. acs.orgnih.gov

The pH of the suspension and the presence of ions in the medium also significantly influence the zeta potential. For instance, the charge of uncoated ZnO nanoparticles can shift from positive in pure water to negative in simulated phloem sap, which contains various dissolved ions. acs.org In contrast, zinc phosphate-coated nanoparticles can maintain a negative charge in both media, demonstrating the dominant role of the phosphate surface layer in determining the particle's surface chemistry. acs.org The study of how the zeta potential of zinc phosphate varies with pH can determine its isoelectric point, the pH at which the net surface charge is zero.

The following table summarizes findings on the zeta potential of zinc-based nanoparticles with and without a zinc phosphate surface layer in different aqueous environments.

Table 2: Zeta Potential of Zinc-Based Nanoparticles

Nanoparticle Type Suspension Medium pH Zeta Potential (mV) Source
ZnO NP Milli-Q Water 6.8 +14.6 acs.org
ZnO_Ph NP (Zinc Phosphate shell) Milli-Q Water 6.8 -18.1 acs.org
ZnO NP Simulated Phloem Sap 7.0 ± 0.1 -7.5 acs.org
ZnO_Ph NP (Zinc Phosphate shell) Simulated Phloem Sap 7.0 ± 0.1 -16.5 acs.org
ZnO (uncoated) Deionized Water Not Specified +28.8 nih.gov
ZnO (citrate-coated) Deionized Water Not Specified -43.0 nih.gov

Chromatographic Techniques for Related Anion and Cation Determination

Chromatographic techniques, particularly ion chromatography (IC), are essential for the quantitative analysis of ions related to this compound, including the triphosphate anion (P₃O₁₀⁵⁻) itself, its hydrolysis products (pyrophosphate and orthophosphate), and the zinc cation (Zn²⁺). technologynetworks.comresearchgate.net IC separates ions based on their affinity for an ion-exchange resin packed in a column, allowing for the determination of individual ionic species in a complex mixture. epa.gov

For anion determination, a sample is injected into a stream of a liquid eluent (mobile phase) and passed through an anion-exchange column. epa.gov The separated anions are typically detected by a conductivity detector, often after passing through a suppressor device that reduces the background conductivity of the eluent to enhance sensitivity. technologynetworks.comthermofisher.com This method is well-established for the analysis of various phosphates in diverse matrices, from food products to environmental water samples. technologynetworks.comunil.ch For example, a gradient of potassium hydroxide (B78521) eluent can be used to separate orthophosphate, pyrophosphate, and triphosphate, with detection by suppressed conductivity. technologynetworks.com

For cation determination, a similar principle applies, but a cation-exchange column is used. researchgate.net While spectroscopic methods are common for metal analysis, IC offers the advantage of being able to determine multiple cations in a single run and can also provide information on metal speciation. unil.ch

The following table shows typical analytes that can be determined using ion chromatography in the context of this compound analysis, along with example chromatographic conditions.

Table 3: Analytes and Typical Ion Chromatography Conditions

Analyte Column Type Eluent Detection Example Retention Time (min) Source
Orthophosphate (PO₄³⁻) Anion-Exchange (e.g., Dionex IonPac™ AS11) Potassium Hydroxide (KOH) Gradient Suppressed Conductivity ~6 technologynetworks.com
Pyrophosphate (P₂O₇⁴⁻) Anion-Exchange (e.g., Dionex IonPac™ AS11) Potassium Hydroxide (KOH) Gradient Suppressed Conductivity ~8 technologynetworks.com
Triphosphate (P₃O₁₀⁵⁻) Anion-Exchange (e.g., Dionex IonPac™ AS11) Potassium Hydroxide (KOH) Gradient Suppressed Conductivity ~10.5 technologynetworks.com
Chloride (Cl⁻) Anion-Exchange Carbonate-Bicarbonate Suppressed Conductivity Not Specified epa.gov
Sulfate (B86663) (SO₄²⁻) Anion-Exchange Carbonate-Bicarbonate Suppressed Conductivity Not Specified epa.gov
Zinc (Zn²⁺) Cation-Exchange Trimellitic Acid Non-Suppressed Conductivity Not Specified researchgate.net
Sodium (Na⁺) Cation-Exchange Trimellitic Acid Non-Suppressed Conductivity Not Specified researchgate.net
Calcium (Ca²⁺) Cation-Exchange Trimellitic Acid Non-Suppressed Conductivity Not Specified researchgate.net

Fundamental Research on Material Applications of Zinc Triphosphate

Mechanisms of Corrosion Inhibition and Protective Coating Science

Zinc triphosphate is recognized for its role in corrosion inhibition, primarily through its application in protective coatings. ontosight.ai The mechanisms involve the formation of a stable barrier and electrochemical interactions at the metal's surface.

Formation and Growth of Conversion Coatings and Passive Layers

This compound conversion coatings are formed through a chemical process that transforms the metal surface into a new, non-metallic, crystalline layer. This process is initiated when a metal substrate, such as steel or aluminum, is brought into contact with an acidic phosphating solution containing zinc and triphosphate ions. accoatings.co.ukgoogle.com

The formation process can be broken down into several stages:

Substrate Corrosion: The acidic nature of the phosphating bath causes initial pickling or corrosion of the metal substrate. For iron-based substrates, this involves the dissolution of iron. ethz.chmdpi.com

Local pH Increase: The dissolution of the metal consumes hydrogen ions, leading to a localized increase in the pH at the metal-solution interface.

Precipitation and Nucleation: This rise in local pH reduces the solubility of zinc phosphate (B84403), causing it to precipitate onto the metal surface. These initial precipitates act as nucleation sites for further crystal growth. researchgate.nethenkel-adhesives.com

Crystal Growth: The phosphate crystals, often identified as hopeite (Zn₃(PO₄)₂·4H₂O) and phosphophyllite (Zn₂Fe(PO₄)₂·4H₂O) on steel, grow and spread across the surface. researchgate.netmedcraveonline.com This growth continues until a continuous, passive layer is formed, which acts as a barrier, isolating the metal from corrosive elements. researchgate.netacs.org

The composition of the coating can be complex, sometimes incorporating ions from the substrate (like iron) or from additives in the phosphating bath (like manganese or nickel) to form mixed-crystal structures. accoatings.co.ukmdpi.com On aluminum alloys, the coating may consist of phases like Zn-x(PO4) and ZnxAly(PO4). ubc.ca

Relationship between Coating Morphology, Crystallinity, and Protective Performance

The effectiveness of a this compound coating is intrinsically linked to its physical characteristics, specifically its morphology and crystallinity.

Morphology: A uniform, dense, and continuous coating morphology provides the most effective barrier against corrosion. accoatings.co.ukmdpi.com Coatings with a fine, microcrystalline structure are generally preferred as they offer better surface coverage and a stronger base for subsequent paint layers. henkel-adhesives.comilve.com.tr The morphology can vary from needle-like or plate-like crystals to more nodular or flower-like structures, depending on the substrate and processing conditions. mdpi.comhereon.de Porosity is a critical factor; lower porosity enhances corrosion resistance by minimizing pathways for corrosive agents to reach the underlying metal. mdpi.comacs.org

The desired coating weight and crystal structure can be tailored to the application. For instance, a thin, fine-crystalline coating (2-6 g/m²) is ideal for paint adhesion, while a heavier, coarse-crystalline coating (10-35 g/m²) is better for applications requiring oil retention for lubrication and corrosion resistance. ilve.com.tr

Role of Seeding Agents and Surface Pre-treatments in Coating Adhesion and Uniformity

The quality of a this compound coating is highly dependent on the initial state of the metal surface. Therefore, pre-treatment steps are critical for ensuring coating adhesion and uniformity.

Surface Cleaning and Preparation: The first step is always to thoroughly clean the surface to remove contaminants like oil, grease, and rust. accoatings.co.ukcondormachinery.compymandwildsmith.co.uk This ensures that the phosphating solution can react directly and uniformly with the metal. Acid etching or pickling is often employed after cleaning to create a more reactive surface, which can lead to better coating formation compared to mechanical polishing alone. ubc.ca

Seeding Agents/Surface Conditioners: After cleaning, a "seeding" or "conditioning" step is frequently used. wikipedia.orgomanchem.combansaltrading.com This involves applying a solution containing agents like titanium colloids or sodium pyrophosphate. google.comwikipedia.orgchemetallna.com These agents deposit nucleation sites on the metal surface. accoatings.co.ukhenkel-adhesives.com The presence of these sites promotes the formation of a fine, dense, and uniform microcrystalline phosphate coating by controlling the crystal growth from the outset. henkel-adhesives.comhenkel-adhesives.com This pre-conditioning step is crucial for achieving a high-quality finish, especially for applications requiring superior paint adhesion and corrosion resistance. chemetallna.comhenkel-adhesives.com

Proper pre-treatment ensures that the resulting this compound layer adheres strongly to the substrate, providing a stable foundation for any subsequent paint or organic coatings. condormachinery.compymandwildsmith.co.uk

Comparative Studies with Alternative Corrosion Inhibitors

This compound is often evaluated against other corrosion inhibitors, most notably chromates and other phosphate-based compounds.

vs. Chromates: this compound has largely replaced more toxic, chromium-based inhibitors. wikipedia.orgesaar.comatamankimya.com While chromate (B82759) conversion coatings are known for their excellent corrosion resistance, which stems from the formation of a stable chromium oxide/hydroxide (B78521) passivation layer, environmental and health concerns have driven the shift to alternatives. researchgate.net Electrochemical studies comparing zinc chromate and zinc phosphate show that both can protect zinc surfaces from corrosion. researchgate.net However, the mechanisms differ, and zinc phosphate is considered a more environmentally benign option. surfacesciencewestern.commdpi.com

vs. Zinc Phosphate: this compound is often compared to the more conventional zinc phosphate. Some studies suggest that modified zinc phosphates, such as potassium zinc phosphate or those incorporating other cations, can offer superior performance. researchgate.neticrc.ac.ir For example, electrochemical impedance spectroscopy (EIS) has shown that potassium zinc phosphate can provide greater inhibitive properties than commercial zinc phosphate, partly by forming a more effective protective film. icrc.ac.irscientific.net

vs. Aluminum Triphosphate: In a comparative study using EIS on A3 steel, aluminum triphosphate demonstrated good inhibitive performance in a 3.5% NaCl solution, whereas zinc phosphate showed little to no inhibition under the same conditions, attributed to its low solubility. xmu.edu.cn This suggests that the triphosphate ion from the aluminum salt can complex with corrosion products to form a compact protective film. xmu.edu.cn

vs. Orthophosphates and Silicates: In simulated drinking water systems, both orthophosphate and zinc orthophosphate were found to provide better corrosion control for lead and copper compared to sodium silicate (B1173343) or an inhibitor-free control. nih.gov

These studies highlight that while this compound is an effective and less toxic alternative to chromates, its performance can be influenced by its specific formulation and the service environment, with modified phosphates sometimes offering enhanced protection. researchgate.net

Quantitative Analysis of Corrosion Resistance via Electrochemical Methods

Electrochemical methods are essential for quantitatively assessing the corrosion resistance of this compound coatings. The two most common techniques are potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).

Potentiodynamic Polarization: This technique measures the corrosion current density (i_corr), which is directly related to the corrosion rate. A lower i_corr value indicates better corrosion protection. medcraveonline.com Tafel plots derived from these measurements can determine the corrosion potential (E_corr) and Tafel slopes, providing insight into whether the inhibitor affects anodic (metal dissolution) or cathodic (oxygen reduction) reactions, or both. niscpr.res.in Studies have shown that steel coated with zinc phosphate exhibits a significant reduction in i_corr compared to uncoated steel, confirming the coating's protective nature. medcraveonline.comelectrochemsci.org For instance, zinc phosphate coatings on steel have been shown to lower the passive current density significantly in alkaline solutions. corrdata.org.cn

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides detailed information about the coating's barrier properties and the corrosion processes occurring at the metal-coating interface. ijcsi.promdpi.com The results are often presented as Nyquist or Bode plots and analyzed by fitting the data to an equivalent electrical circuit (EEC). surfacesciencewestern.commdpi.com

A high impedance value, particularly the charge transfer resistance (R_ct) or polarization resistance (R_p), at low frequencies is indicative of superior corrosion resistance. surfacesciencewestern.commdpi.com

Studies have demonstrated that the resistance of zinc phosphate-modified coatings can be orders of magnitude higher than that of unpigmented coatings. researchgate.netsurfacesciencewestern.com For example, one study recorded a barrier resistance for a slippery zinc phosphate coating as high as 5.339 × 10⁸ Ω·cm², which was three orders of magnitude higher than a modified zinc phosphate coating. acs.org Another study found the R_ct for a GO-ZP composite coating to be 1.104 × 10⁴ Ω·cm². electrochemsci.org

The table below summarizes representative electrochemical data from studies on this compound and related coatings.

Coating SystemSubstrateTest MediumCorrosion Current (i_corr) (A/cm²)Charge Transfer/Polarization Resistance (R_ct/R_p) (Ω·cm²)Reference
GO-ZP/PU CompositeLow Carbon Steel3.5 wt% NaCl4.41 × 10⁻⁷1.104 × 10⁴ electrochemsci.org
Slippery Zinc Phosphate (SZP)Mild Steel3.5 wt% NaCl-5.339 × 10⁸ acs.org
Zinc Phosphate (ZP) Loaded EpoxyMild SteelNaCl Solution-2.6 × 10⁵ researchgate.net
Unfilled Epoxy CoatingMild SteelNaCl Solution-1.4 × 10⁴ researchgate.net
Carbon Steel (CS)-Fire Extinguishing Solution-154.4 mdpi.com
Zinc Phosphate Coated Steel (ZnPS)Carbon Steel (C45)Fire Extinguishing Solution-~926 (6x higher than CS) mdpi.com

These quantitative analyses consistently demonstrate that this compound coatings significantly enhance the corrosion resistance of metal substrates. sapub.orgresearchgate.netresearchgate.net

Advanced Materials Development Based on this compound

Research is ongoing to incorporate this compound into advanced materials to further enhance its properties and expand its applications. This includes its use as a component in novel composites and nanomaterials. ontosight.ai For example, studies have explored the development of core-shell structures where phosphate ions are present on the surface of another material, which are then dispersed in resins to create high-performance anticorrosive coatings. researchgate.net Another area of innovation involves creating bio-inspired slippery zinc phosphate coatings, which combine a porous phosphate structure with a lubricant to achieve sustained, long-term corrosion protection. acs.org The development of composites, such as incorporating graphene oxide with this compound, has also shown promise in creating coatings with significantly improved barrier properties and corrosion resistance for waterborne polyurethane systems. electrochemsci.org

Nanomaterial Fabrication and Tailoring of Properties

The synthesis of this compound nanomaterials involves various chemical methods designed to control particle size, morphology, and crystallinity, which are critical factors for its applications. ontosight.ai Research indicates that methods such as chemical precipitation and hydrothermal synthesis are viable for producing this compound. ontosight.ai These techniques allow for the precise tailoring of the material's properties. For example, a typical synthesis can involve the reaction of a zinc source, like zinc oxide or zinc carbonate, with triphosphoric acid under controlled temperature and pH conditions. smolecule.com

While much of the nanoparticle synthesis literature details processes for zinc orthophosphate, the principles can be adapted for this compound by using appropriate triphosphate precursors. Common methods include:

Chemical Precipitation: This is a widely used, simple, and cost-effective method. It typically involves mixing aqueous solutions of a soluble zinc salt (e.g., zinc nitrate) and a triphosphate salt (e.g., sodium triphosphate) to precipitate this compound nanoparticles. ontosight.aismolecule.com The particle size and morphology can be influenced by parameters like reactant concentration, temperature, and pH. researchgate.net

Hydrothermal Synthesis: This method involves a chemical reaction in an aqueous solution above ambient temperature and pressure. It is known for producing materials with high crystallinity and controlled morphology. ontosight.aiscirp.org

Sonochemical Method: This technique utilizes acoustic cavitation to create localized hot spots with extreme temperatures and pressures, facilitating chemical reactions. This can lead to the formation of nanoparticles with a uniform size distribution and high crystallinity. austinpublishinggroup.com

Ultrasonic-Template-Microwave (UTM) Assisted Route: This is a facile and efficient one-step method for synthesizing surface-modified nanocrystals, yielding products with good dispersion and small particle sizes in the range of 30–35 nm. scirp.org

The ability to control the synthesis conditions allows for the tailoring of properties like high thermal stability and low solubility, which are advantageous for various material applications. researchgate.net

Table 1: Overview of Synthesis Methods for Zinc Phosphate Nanomaterials

Synthesis MethodPrecursorsKey ConditionsResulting Properties/MorphologyReference(s)
Chemical PrecipitationZinc Acetate (B1210297), Orthophosphoric Acid, Hydrazine HydrateConstant stirring, calcination at 300°C for 24hMonoclinic phase, irregular morphology, ~15 nm grain size researchgate.net
Hydrothermal SynthesisZinc Nitrate (B79036), Diammonium Phosphate, Sodium ChlorideRoom temperature, pH control (3-6)pH-dependent morphology: nanosheets at pH 3, flower-like structures at pH 6 researchgate.net
Sonochemical PrecipitationZinc Chloride, Potassium Dihydrogen Phosphate, Ammonia (B1221849)Ultrasound irradiationReduced particle size (110.3 nm) and higher crystallinity (45.9%) compared to conventional method austinpublishinggroup.com
Ultrasonic-Template-Microwave (UTM)Zinc source, Phosphate source, Triton X-100Combined ultrasonic, template, and microwave assistanceGood dispersion, particle size of 30–35 nm scirp.org
Chemical PrecipitationZinc Oxide, Triphosphoric AcidGentle heating, cooling, and precipitationPure this compound powder smolecule.com

Design and Characterization of Hybrid Composite Materials

Research has indicated that the unique properties of this compound can be leveraged to enhance the performance of hybrid composite materials. ontosight.ai These composites, which combine inorganic this compound with organic or other inorganic materials, are designed to achieve properties superior to the individual components. The incorporation of this compound can improve characteristics such as mechanical strength, thermal stability, and biocompatibility. smolecule.comresearchgate.net

While specific examples of this compound composites are not extensively detailed in the literature, the principles are well-established with the closely related zinc orthophosphate. For instance, zinc phosphate/imidazole (ZP/IMZ) composites have been designed with a lamellar structure, relying on the coordination between the components. acs.org This structure effectively increases the cross-linking compactness of epoxy resin coatings, significantly improving their shielding and anticorrosion properties. acs.org Similarly, zinc-zinc phosphate composite coatings can be formed on metal surfaces via electrochemical treatments, creating a stable barrier layer that enhances corrosion resistance. researchgate.net

The development of polymer-modified zinc phosphate nanoparticles represents another avenue for hybrid material design. researchgate.net Such modifications can lead to improved colloidal stability and provide options for further functionalization, which is crucial for creating biocompatible hybrid nanocomposite particles for targeted applications. researchgate.net Based on these principles, this compound is a promising candidate for creating novel hybrid materials with tailored functionalities.

Additive Functionality in Polymeric Systems for Enhanced Material Performance (e.g., Flame Retardancy)

This compound, particularly in the form of melamine (B1676169) poly(zinc phosphate) (MPZnP), has been identified as an effective halogen-free flame retardant for polymeric systems. kobv.deresearchgate.net Its incorporation into polymers like epoxy resins can significantly enhance their fire resistance. kobv.de The total load of flame retardants in such systems is often around 20 wt%. kobv.de

The mechanism of action for MPZnP involves both condensed-phase and gas-phase activity. Upon heating, it promotes the formation of a stable, voluminous char layer on the polymer surface. kobv.deresearchgate.net This intumescent char acts as a physical barrier, insulating the underlying polymer from the heat of the flame and limiting the transfer of flammable volatile decomposition products. kobv.de

Research has shown synergistic effects when MPZnP is combined with other flame retardants.

Synergy with Melamine Polyphosphate (MPP): When used with MPP in an epoxy resin, a highly effective and voluminous protective residue is formed. kobv.deresearchgate.net This residue exhibits structural features of both individual components, creating a highly effective, multi-layered protective shield. kobv.de

Synergy with Aluminum Hydroxide (AlO(OH)): In combination with boehmite, MPZnP helps to preserve the entire quantity of phosphorus in the condensed phase during combustion through the formation of stable zinc pyrophosphate (Zn₂P₂O₇) and aluminum phosphate (AlPO₄). kobv.de

These multicomponent systems demonstrate how this compound derivatives can be used to create advanced, environmentally friendly flame-retardant solutions for a wide range of polymers, including polyamides and polyesters. atamankimya.compinfa.eu

Table 2: Flame Retardant Systems Based on Melamine Poly(zinc phosphate) in Epoxy Resin

Flame Retardant System (20 wt% load)Key ObservationMechanism of ActionReference(s)
EP + MPZnPFormation of a protective char layer.Condensed-phase action. kobv.de
EP + (MPZnP + MPP)Formation of a highly voluminous, multi-layered residue.Synergistic effect creating a superior protective layer. kobv.deresearchgate.net
EP + (MPZnP + AlO(OH))Preservation of phosphorus content during combustion.Formation of stable Zn₂P₂O₇ and AlPO₄. kobv.de

Catalytic Activity Investigations

This compound and related zinc phosphate compounds have been recognized for their catalytic properties in various chemical reactions. smolecule.com They are considered multifunctional, non-hazardous materials with good stability, making them suitable for catalytic applications. researchgate.net Research has explored their use in processes such as the synthesis of organic compounds and the photodegradation of dyes. researchgate.net

Exploration of Enzyme-like Catalysis and Hydrolysis Processes in Aqueous Systems

A significant area of research is the enzyme-like catalytic activity of zinc ions in the hydrolysis of triphosphate complexes, particularly adenosine (B11128) 5'-triphosphate (ATP). smolecule.comnih.gov Kinetic studies have confirmed that zinc ions can effectively catalyze the hydrolysis of triphosphate groups in neutral aqueous environments. smolecule.com

The process involves the formation of a ZnATP²⁻ complex, where the zinc ion interacts with the phosphate groups. nih.govtandfonline.com This interaction facilitates the nucleophilic attack by a water molecule, leading to the cleavage of the terminal phosphoanhydride bond. The hydrolysis proceeds sequentially, first forming adenosine diphosphate (B83284) (ADP) and then more slowly hydrolyzing to adenosine monophosphate (AMP). nih.govnih.gov

Mathematical modeling of the hydrolysis of ZnATP²⁻ complexes has detailed the sequence of steps and the formation of intermediates. nih.gov The reaction mechanism is characterized by:

Active Center Formation: The process is governed by proton transfer from a coordinated water molecule. nih.gov

Rate-Determining Step: In the pH-independent pathway, the transfer of a proton from a hydrogen bond involving the gamma-phosphate of ZnATP²⁻ is the rate-determining step for ADP formation. nih.gov

Influence of Associates: The rate and equilibrium constants for the reaction are higher in trimeric associates of the complex compared to dimeric ones. nih.gov

The hydrolysis rate is significantly influenced by the chemical environment. For instance, in an ATP-Zn²⁺ binary system, the hydrolysis rate constant was measured at 2.44 × 10⁻² min⁻¹, which was approximately 11 times faster than in a ternary system containing L-Arginine, demonstrating that competing ligands can modulate the catalytic activity of the zinc ion. tandfonline.com This enzyme-like behavior highlights the potential of this compound systems in biocatalytic applications. smolecule.comnsf.govacs.org

Environmental Remediation Research: Applications in Toxic Metal Removal

The application of phosphate-based materials for environmental remediation, particularly the removal of toxic heavy metals from water, is an active area of research. researchgate.net Materials with functional groups like carboxyl and phosphate are known to effectively bind metal ions. mdpi.com While studies have shown that zinc orthophosphate nanoparticles can be used for the removal of toxic metals from environmental samples, specific research focusing solely on this compound for this application is not widely documented in the available literature. researchgate.net

The general mechanism for metal removal by such materials involves processes like adsorption, ion exchange, and precipitation. mdpi.commdpi.com The porous structure and surface chemistry of phosphate nanomaterials provide a large surface area for capturing heavy metal ions like lead, cadmium, and copper. mdpi.com Given the chemical similarities and the presence of phosphate moieties, it is plausible that this compound could also be effective in this capacity. However, current research more frequently highlights other materials, such as modified chitosan (B1678972) or various microbes, for the bioremediation of zinc and other heavy metals from wastewater. mdpi.comnih.gov Future research could explore the potential of this compound as a specialized adsorbent for environmental cleanup.

Research into Biocompatible Material Characteristics for Specialized Applications

This compound is recognized for its biocompatibility, which makes it a material of interest for various specialized applications, particularly in the medical and dental fields. ontosight.aismolecule.com Its low solubility in biological environments and non-toxic nature are key attributes. researchgate.net

One of the most established applications is in dentistry, where zinc phosphate cements (which can involve triphosphate components) are used for luting crowns and bridges. smolecule.commdpi.com this compound is noted for its strong adhesive capacity, mechanical properties, and its ability to protect the tooth pulp during the setting phase. smolecule.com

Beyond dentistry, research has explored the potential of this compound in other biomedical areas:

Bone Tissue Engineering: Zinc is an essential trace element that stimulates bone formation and is a cofactor for enzymes like alkaline phosphatase, which is critical for bone mineralization. nih.govmdpi.com Research on zinc-containing calcium phosphate ceramics, such as zinc-doped β-tricalcium phosphate, has shown they can promote osteogenesis, angiogenesis, and possess antibacterial properties. rsc.orgacs.org The slow release of zinc ions from these materials is known to stimulate bone regeneration. tandfonline.com This suggests that this compound-based materials could also be valuable in developing scaffolds and cements for bone repair. ontosight.aimdpi.com

Drug Delivery: The controlled synthesis of zinc phosphate nanoparticles opens up possibilities for their use as carriers in drug delivery systems. ontosight.airesearchgate.net Their biocompatibility and the potential for surface functionalization would allow for the targeted delivery of therapeutic agents. researchgate.net

Studies on zinc phosphate microparticles have confirmed their biocompatibility with human fibroblasts and osteoblasts, alongside potent antibacterial properties against various pathogens, further supporting their potential for diverse medical applications. figshare.comacs.org

Surface Reactivity and Charge in Aqueous Environments

The surface properties of this compound in aqueous media are critical to its function, particularly in applications like corrosion inhibition and coating formation. The reactivity and electrical charge of its surface dictate its interaction with other materials and the surrounding environment.

Research into the formation of zinc phosphate coatings on metal substrates reveals a dynamic process governed by solution chemistry. The phosphating process is typically conducted in an acidic aqueous solution containing zinc ions (Zn²⁺) and dihydrogen phosphate (H₂PO₄⁻). nih.gov The initial step involves the pickling of the metal surface by phosphoric acid, which leads to the dissolution of the base metal. researchgate.net This reaction consumes protons at the metal-solution interface, causing a local increase in pH. nih.govresearchgate.net Once the pH rises sufficiently, the solubility limit of zinc phosphate is exceeded, leading to its precipitation and the formation of a crystalline conversion coating on the substrate. researchgate.net The characteristics of the resulting phosphate crystal layer are influenced by parameters such as pH and temperature. researchgate.net

The surface charge of zinc-based materials in aqueous solutions is a key factor in their performance. Studies on zinc oxide (ZnO) nanoparticles have shown that the addition of a zinc phosphate shell can fundamentally alter the surface charge. In one study, uncoated ZnO nanoparticles exhibited a positive surface charge of +14.6 mV in water at a pH of 6.8. nih.govacs.org However, the formation of an amorphous, heterogeneously distributed this compound shell on these nanoparticles reversed the charge to -18.1 mV under the same conditions. nih.govacs.org This transformation from a positive to a negative surface charge is significant as it can, for instance, aid in the repulsion of corrosive anions like chloride. researchgate.net

The stability of this compound in aqueous environments is also a subject of study. While it has relatively low solubility in water, dissolution can occur. nih.govbenchchem.com For instance, zinc phosphate-shelled ZnO nanoparticles showed approximately 20% dissolution after one week in both pure water and simulated phloem sap, increasing to about 30% after three weeks in pure water. nih.govacs.org

Table 1: Surface Charge of Zinc Oxide (ZnO) Nanoparticles With and Without a this compound Shell in an Aqueous Environment. nih.govacs.org
Particle TypeSurface Charge (mV)Test MediumpH
Zinc Oxide (ZnO) NP+14.6MQ Water6.8
Zinc Oxide NP with this compound Shell (ZnO_Ph NP)-18.1MQ Water6.8

Adhesion Properties in Material Science Contexts

This compound is widely recognized for its ability to enhance adhesion between a substrate and subsequent layers, such as paints or organic coatings. peacta.orgfinishingandcoating.com This property is a primary reason for its extensive use as a pretreatment for metal surfaces in various industries. finishingandcoating.comcore.ac.uk

The formation of a crystalline zinc phosphate layer on a metal substrate provides an ideal surface for mechanical keying of paints and other coatings. finishingandcoating.com This layer is more porous and has a rougher topography than the bare metal, creating a larger surface area for the coating to anchor onto. finishingandcoating.com The result is a significant improvement in the adhesion of the organic coating to the substrate. researchgate.net Research has shown that even thin zinc phosphate coatings exhibit excellent adhesion in scratch tests. mdpi.com

The effectiveness of zinc phosphate coatings is dependent on the substrate and proper surface preparation. For instance, it has been observed that a phosphate layer exhibits good adhesion on ferrite-pearlitic matrices but may show weaker adhesion on other features like graphite (B72142) nodules in cast iron. mdpi.com Furthermore, the presence of contaminants such as oils and grease on the metal surface can lead to poor adhesion, making thorough cleaning a mandatory prerequisite for the phosphating process. peacta.orgfinishingandcoating.com

Table 2: Factors Influencing the Adhesion of this compound Coatings.
FactorDescriptionReference
Surface PreparationThorough cleaning to remove oils and grease is critical for ensuring good adhesion. peacta.orgfinishingandcoating.com
Crystalline StructureThe crystalline and porous nature of the coating provides a rough surface for mechanical interlocking with paints and organic layers. finishingandcoating.com
Substrate TypeAdhesion can vary depending on the metallurgical phases of the substrate (e.g., good on ferrite-pearlite, weak on graphite nodules). mdpi.com
Bath AdditivesAddition of ions like Ni²⁺, Mn²⁺, and Ca²⁺ to the phosphating solution can improve the adhesion properties of the coating. peacta.orgmdpi.com
Chemical BondingFormation of a protective film with hydroxyl and carboxyl groups can enhance chemical adhesion to the substrate. researchgate.net

Future Directions in Zinc Triphosphate Research

Innovation in Green and Sustainable Synthetic Routes with Atomic-Level Control

The future of zinc triphosphate synthesis is increasingly geared towards "green" and sustainable methodologies that offer precision down to the atomic level. Traditional chemical synthesis routes often involve hazardous reagents and generate significant waste. researchgate.net In contrast, emerging sustainable approaches aim to be more environmentally benign, cost-effective, and energy-efficient. researchgate.netrsc.org

Biologically mediated synthesis, or "biosynthesis," represents a significant frontier. This approach uses microorganisms or plant extracts as templates or reaction mediators. For instance, research on the related zinc phosphate (B84403) nanoparticles has demonstrated successful synthesis using bacteria like Enterobacter aerogenes and plant extracts. nih.govacs.org These biological methods are considered eco-friendly and avoid the use of toxic chemicals. researchgate.net Another promising green technique is the sonochemical route, which utilizes ultrasound to drive the chemical reaction. This method is noted for being simple, rapid, economical, and environmentally benign. acs.org

Furthermore, solvothermal and hydrothermal synthesis methods offer pathways to control the crystal structure, particle size, and morphology of the resulting material by adjusting parameters like temperature, pressure, and solvent composition. rsc.orgontosight.ai The solvothermal flow synthesis of zinc phosphate has been shown to be an environmentally sustainable route that minimizes waste and is suitable for scaling up, achieving product yields as high as 98.7% at 250 °C. rsc.org The ability to control morphology at the nano- and micro-scale—producing structures from nanosheets to microflowers—is crucial for tailoring the material's properties for specific applications. rsc.org The ultimate goal is to achieve atomic-level control over the synthesis process, allowing for the precise construction of this compound structures with desired functionalities. researchgate.net

Table 1: Comparison of Sustainable Synthesis Methods for Zinc Phosphates

Synthesis Method Key Advantages Typical Precursors Reported Products/Morphologies Citation(s)
Biosynthesis Eco-friendly, avoids toxic chemicals, cost-effective. Zinc Nitrate (B79036), Diammonium Hydrogen Phosphate, Enterobacter aerogenes Zinc Phosphate Nanoparticles (30-35 nm). nih.gov
Sonochemical Simple, fast, economical, environmentally benign. Zinc Nitrate Hexahydrate, Disodium (B8443419) Phosphate Hexagonal Bipyramid Crystals. acs.org
Solvothermal Flow High yield (up to 98.7%), minimizes waste, scalable. Zinc Acetate (B1210297), Phosphoric Acid Crystalline Zinc Phosphate Sheets. rsc.org
Hydrothermal Control over morphology and phase structure via pH/reagents. Zinc Salts, Phosphate Sources (e.g., Na₃PO₄) Nanosheets, Microflowers. rsc.org

Integration of Operando and In Situ Structural Characterization Techniques

To unlock a deeper understanding of this compound's behavior, future research will heavily rely on the integration of operando and in situ characterization techniques. These advanced methods allow scientists to observe the material's structural and chemical changes in real-time under actual operating conditions, rather than relying on static, post-reaction analyses. nih.govjos.ac.cn This is particularly crucial for applications like batteries and catalysts, where dynamic processes at interfaces govern performance. researchgate.net

Techniques such as operando optical microscopy, for example, can directly visualize morphological changes like dendrite formation at a zinc electrode/electrolyte interface during cycling. nih.gov This can be complemented by powerful synchrotron-based methods like in situ X-ray diffraction (XRD) and X-ray imaging, which provide real-time information on crystal structure evolution and the physical growth of new phases. nih.govresearchgate.net

Spectroscopic techniques are also central to this approach. In situ Raman spectroscopy can identify the formation of specific chemical species, such as passivation layers or intermediate compounds, on the material's surface during a reaction. nih.gov For probing the local atomic environment around the zinc centers, which is difficult with many other techniques, natural abundance ⁶⁷Zn solid-state Nuclear Magnetic Resonance (NMR) at ultrahigh magnetic fields has been shown to be a powerful tool for characterizing microporous zinc phosphates. rsc.org The combination of these techniques provides a comprehensive, multi-faceted view of the material's dynamic behavior, bridging the gap between its structure and functional properties. nih.gov

Synergistic Coupling of Advanced Computational Modeling with Experimental Validation

The synergy between advanced computational modeling and experimental validation is a powerful strategy that will accelerate the design and discovery of new this compound-based materials. rsc.org Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, provide atomic-level insights into structural properties, reaction mechanisms, and energy landscapes that are often difficult to access experimentally. rsc.orgacs.org These models can predict the behavior of materials before they are ever synthesized, guiding experimental efforts and reducing the complexity of large datasets. ahajournals.org

A key area of focus has been modeling the coordination of zinc ions with triphosphate groups, often using adenosine (B11128) 5'-triphosphate (ATP) as a model system. rsc.orgresearchgate.net All-atom MD simulations combined with enhanced sampling techniques like metadynamics can map the free energy landscape of complex formation, revealing the most stable binding modes and coordination structures. rsc.orgresearchgate.net For instance, such simulations have shown that the structure of a ternary ATP-Zn²⁺ complex is primarily controlled by the direct coordination of the triphosphate group to the zinc ion. rsc.org

These computational predictions are not merely theoretical; their value is realized when coupled with experimental validation. rsc.org For example, MD simulations can predict bond lengths and angles in a zinc-finger motif, which can then be compared with experimental data from techniques like cryo-electron microscopy (cryo-EM). acs.org Similarly, calculated vibrational spectra from ab initio MD simulations can be compared with experimental IR spectra to identify the prevalent coordination modes of zinc with triphosphate in solution. acs.org This iterative loop of prediction and validation allows for the refinement of both the computational models and the understanding of the physical system, providing a robust pathway for future material development. acs.orguchicago.edu

Table 2: Computational and Experimental Synergy in this compound Research

Research Question Computational Technique(s) Experimental Validation Method(s) Key Insights Citation(s)
Zn²⁺-Triphosphate Binding Molecular Dynamics (MD), Metadynamics Infrared (IR) Spectroscopy Identification of prevalent binding modes (βγ and αβγ) in solution. acs.org
Complex Formation Energetics Well-Tempered Metadynamics (Implied by system design) Mapping of the free energy landscape of ATP-Zn²⁺ complex formation. rsc.orgresearchgate.net
Local Coordination Geometry Density Functional Theory (DFT), MD Cryo-Electron Microscopy (cryo-EM) Refinement of metal coordination structures in zinc-finger proteins. acs.org
Structural Characterization DFT, Projector Augmented-Wave (PAW) Solid-State ⁶⁷Zn NMR Relating NMR tensor parameters to the local geometry around the Zn center. rsc.org

Exploration of Novel Material Architectures for Multifunctional Properties

Future research will increasingly explore the fabrication of this compound into novel material architectures to unlock multifunctional properties. By moving beyond simple crystalline powders, scientists can design sophisticated structures that combine the intrinsic properties of this compound with new functionalities derived from their form and composition. nih.gov

Hybrid materials represent another major frontier. This includes creating composites by coating zinc phosphate particles with functional polymers, which can improve properties like colloidal stability and provide sites for immobilizing drugs. rsc.org A particularly advanced approach involves the creation of metal-organic frameworks (MOFs), which are crystalline materials built from metal ions (like Zn²⁺) linked by organic molecules. nih.gov By designing specific organic linkers, multifunctional zinc-based MOFs have been constructed that exhibit properties like luminescence and gas adsorption (e.g., CO₂), demonstrating a pathway to materials with tailored, multiple functions. researchgate.net The combination of MOF glasses with inorganic phosphate glasses is also being explored to create novel hybrid materials with unique mechanical and thermal properties. rsc.org

Life Cycle Assessment and Environmental Implications of this compound Production and Application

A critical component of future research involves a comprehensive evaluation of the environmental footprint of this compound through Life Cycle Assessment (LCA). vmzinc.comzinc.org LCA is a standardized methodology used to assess the environmental impacts associated with all stages of a product's life, from raw material extraction ("cradle") through manufacturing, use, and final disposal or recycling ("grave"). vmzinc.comdiva-portal.org This holistic approach is essential for ensuring that new materials and technologies are truly sustainable.

For this compound, the LCA would begin with the environmental impacts of producing its primary raw materials: zinc and phosphorus. The production of primary zinc from ore involves mining, roasting, and refining, which have associated energy consumption and emissions. ac-aix-marseille.fr LCA studies on primary zinc production have quantified impacts such as the carbon footprint, which was calculated in one global study to be 3.89 kg of CO₂ equivalent per kg of special high-grade zinc. zinc.org An alternative, potentially more sustainable route involves using recycled materials, such as Waelz oxides from steel industry slags, as the zinc source. mdpi.com

The application phase also has environmental implications. Zinc phosphates are widely used as corrosion inhibitors in paints and coatings. ontosight.ai An LCA of a zinc phosphating pre-treatment process identified the production and combustion of energy as the dominant contributor to climate change impact. diva-portal.org When used in applications like water treatment, there is a potential for increased zinc loading in aquatic ecosystems, which could impact biological wastewater treatment processes and receiving water bodies. epa.gov Future research must therefore not only focus on the performance of this compound but also on quantifying and mitigating these environmental impacts throughout its entire life cycle to guide the development of genuinely sustainable applications. mdpi.commdpi.com

Q & A

Basic Research Questions

Q. What experimental methodologies are used to study zinc-dependent triphosphate interactions in biological systems?

  • Methodological Answer : Zinc's role in triphosphate-binding proteins (e.g., ATP-binding proteins) can be assessed using zinc chelation assays coupled with structural techniques like X-ray crystallography. For instance, zinc ions stabilize ATP-binding domains in proteins, as shown in studies where zinc-dependent cysteine residues were critical for function . Researchers should:

  • Use zinc chelators (e.g., TPEN) to disrupt binding and measure activity loss.
  • Employ crystallography or NMR to map zinc coordination sites in triphosphate-binding proteins.
  • Validate findings with mutagenesis of conserved cysteine/histidine residues.

Q. How are extracellular triphosphate levels measured in neural injury models, and what are key methodological considerations?

  • Methodological Answer : Microdialysis is the gold standard for measuring extracellular ATP (a triphosphate) in vivo. Key steps include:

  • Probe calibration : Pre-experiment immersion in ATP-containing solutions to determine recovery rates .
  • Pharmacological controls : Use P2Y1 receptor blockers (e.g., MRS2179) to isolate injury-induced ATP release from baseline efflux .
  • Sampling parameters : Collect dialysates at 20-minute intervals, adjust for axial dead volume, and store samples at -80°C to prevent degradation .

Advanced Research Questions

Q. How can contradictory data on triphosphate signaling pathways be resolved in neurotrauma models?

  • Methodological Answer : Contradictions in ATP release dynamics (e.g., P2Y1 blockade effects) arise from variability in injury severity and probe placement. To reconcile results:

  • Standardize injury models (e.g., controlled cortical impact force).
  • Use dual-probe microdialysis to compare triphosphate levels in adjacent regions (e.g., cortex vs. hippocampus) .
  • Include sham groups to quantify probe-insertion artifacts, which account for 30–50% of baseline ATP efflux .

Q. What experimental designs distinguish mechanical vs. pathological triphosphate release in CNS studies?

  • Methodological Answer :

  • Time-course analysis : Compare triphosphate peaks immediately post-injury (mechanical) vs. delayed peaks (pathological). For example, ATP spikes at 2 minutes post-injury are probe-related, while peaks at 20 minutes reflect pathological release .
  • Pharmacological inhibition : Apply store-operated calcium channel blockers (e.g., 2-APB) to suppress calcium-dependent ATP efflux, isolating mechanical leakage .

Q. How does intracellular calcium signaling modulate zinc-triphosphate interactions in astrocytes?

  • Methodological Answer : Calcium influx via P2Y1 receptors triggers ATP release in astrocytes. To study this:

  • Use calcium-sensitive dyes (e.g., Fluo-4) with live-cell imaging to correlate Ca²⁺ waves with ATP efflux .
  • Combine 2-APB (blocks store-operated calcium channels) and MRS2179 (P2Y1 antagonist) to dissect calcium sources .
  • Validate with genetic models (e.g., astrocyte-specific P2Y1 knockout mice) to exclude off-target effects.

Key Research Gaps and Recommendations

  • Probe-induced artifacts : Mechanical probe insertion confounds triphosphate measurements. Future studies should use non-invasive sensors (e.g., ATP bioluminescence imaging) .
  • Zinc-triphosphate specificity : Existing evidence focuses on ATP; dedicated studies on zinc-triphosphate complexes are needed, leveraging crystallography and isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.